Methyl 3-(pyrazin-2-yl)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-pyrazin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)3-2-7-6-9-4-5-10-7/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPWCIMENREDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 3-(pyrazin-2-yl)propanoate" chemical properties
An In-Depth Technical Guide to Methyl 3-(pyrazin-2-yl)propanoate
Abstract
This technical guide provides a comprehensive analysis of Methyl 3-(pyrazin-2-yl)propanoate, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazine core is a well-established "privileged scaffold" in pharmacology, appearing in numerous approved drugs and clinical candidates.[1][2][3][4] This document consolidates available physicochemical data, proposes a detailed synthetic pathway with experimental protocols, and offers an in-depth, predictive analysis of its spectroscopic characteristics. The guide is structured to provide not just data, but also the scientific rationale behind the interpretation and experimental design, empowering researchers to effectively synthesize, characterize, and utilize this molecule in their discovery programs.
Molecular Profile and Physicochemical Properties
Methyl 3-(pyrazin-2-yl)propanoate (CAS Number: 224778-20-5) is a derivative of pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement.[5][6] The structure incorporates a methyl propanoate side chain at the C-2 position of the pyrazine ring. This ester functional group significantly influences the molecule's polarity, solubility, and potential for acting as a hydrogen bond acceptor. The pyrazine nitrogens are weakly basic, with the first pKa of the parent pyrazine being approximately 0.65.[3]
Core Chemical Attributes
A summary of the key computed and reported properties for the parent carboxylic acid, 3-(2-Pyrazinyl)propanoic acid, is presented below. The properties for the methyl ester are derived from its chemical formula.
| Property | Value | Source |
| IUPAC Name | Methyl 3-(pyrazin-2-yl)propanoate | - |
| CAS Number | 224778-20-5 | [5] |
| Molecular Formula | C₈H₁₀N₂O₂ | [7] |
| Molecular Weight | 166.18 g/mol | Derived |
| Monoisotopic Mass | 166.07423 Da | [7] |
| Parent Acid Exact Mass | 152.058577502 Da | [8] |
| Parent Acid Formula | C₇H₈N₂O₂ | [8] |
| Parent Acid XLogP3 | -0.3 | [8] |
| Parent Acid H-Bond Donor Count | 1 | [8] |
| Parent Acid H-Bond Acceptor Count | 4 | [8] |
Note: Experimental physical properties such as melting point, boiling point, and solubility for Methyl 3-(pyrazin-2-yl)propanoate are not extensively reported in publicly available literature. These values would need to be determined empirically.
Synthesis and Experimental Protocol
The synthesis of Methyl 3-(pyrazin-2-yl)propanoate can be logically approached via two primary routes: Fischer-Speier esterification of the corresponding carboxylic acid or a direct addition reaction. Given the commercial availability of 3-(Pyrazin-2-yl)propanoic acid, the esterification pathway is a robust and well-controlled method.
Proposed Synthetic Workflow: Fischer-Speier Esterification
This method involves the acid-catalyzed reaction of 3-(Pyrazin-2-yl)propanoic acid with methanol. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Caption: Proposed synthetic workflow for Methyl 3-(pyrazin-2-yl)propanoate.
Step-by-Step Experimental Protocol
Materials:
-
3-(Pyrazin-2-yl)propanoic acid (1.0 eq)
-
Methanol (reagent grade, used as solvent and reactant)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-(pyrazin-2-yl)propanoic acid in an excess of methanol (e.g., 20-40 mL per gram of acid).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting carboxylic acid.
-
Quenching and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate. This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ester using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to obtain the pure Methyl 3-(pyrazin-2-yl)propanoate.
Spectroscopic Analysis and Characterization
The structural elucidation of Methyl 3-(pyrazin-2-yl)propanoate relies on a combination of NMR, IR, and Mass Spectrometry. While experimental spectra for this specific molecule are not widely published, a detailed prediction of the expected data can be made based on its constituent parts and data from analogous compounds like methyl propanoate.[9]
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.
-
Pyrazine Protons (δ 8.5-8.7 ppm): The three protons on the pyrazine ring will appear in the aromatic region. Due to the electron-withdrawing nature of the nitrogen atoms, these protons are significantly deshielded. They are expected to present as a complex multiplet system.
-
Methoxy Protons (-OCH₃, δ ~3.7 ppm): The three protons of the methyl ester group will appear as a sharp singlet, as there are no adjacent protons to cause splitting.[10]
-
Methylene Protons (α to C=O, -CH₂COOCH₃, δ ~2.8 ppm): The two protons on the carbon adjacent to the carbonyl group will appear as a triplet, split by the neighboring methylene group.
-
Methylene Protons (α to Pyrazine, -Py-CH₂-, δ ~3.2 ppm): The two protons on the carbon adjacent to the pyrazine ring will also appear as a triplet, split by the other methylene group. The proximity to the aromatic ring will cause a downfield shift compared to the other methylene group.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework.
-
Pyrazine Carbons (δ ~142-150 ppm): The carbon atoms within the pyrazine ring are expected to have chemical shifts in this range.
-
Carbonyl Carbon (-C=O, δ ~173 ppm): The ester carbonyl carbon is highly deshielded and will appear as a distinct signal in the downfield region.[11]
-
Methoxy Carbon (-OCH₃, δ ~52 ppm): The carbon of the methyl ester group.[11]
-
Methylene Carbons (-CH₂CH₂-, δ ~30-35 ppm): The two methylene carbons in the propanoate chain will have distinct signals in the aliphatic region.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is used to identify key functional groups.
-
C=O Stretch (Ester): A strong, sharp absorption peak is expected in the region of 1735-1750 cm⁻¹ , which is characteristic of a saturated ester carbonyl group.[12][13]
-
C-O Stretch (Ester): A strong absorption peak is expected between 1170-1200 cm⁻¹ corresponding to the C-O single bond stretch of the ester.[12][13]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ corresponding to the C-H bonds on the pyrazine ring.
-
C-H Stretch (Aliphatic): Absorptions in the 2850-2975 cm⁻¹ region corresponding to the C-H bonds of the methyl and methylene groups.[12]
-
C=N/C=C Stretch (Aromatic Ring): Medium to weak absorptions in the 1400-1600 cm⁻¹ range, characteristic of the pyrazine ring vibrations.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (166.18). The exact mass would be observed using high-resolution mass spectrometry (HRMS).[14]
-
Key Fragmentation Pathways: Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃, m/z 31) and the loss of the methoxycarbonyl group (-COOCH₃, m/z 59). Cleavage at the benzylic-like position (the bond between the pyrazine ring and the side chain) is also a probable fragmentation pathway.
Caption: Predicted key fragmentation pathways in Mass Spectrometry.
Potential Applications in Drug Discovery
The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in drugs targeting a wide array of diseases.[2][15] Pyrazine derivatives have demonstrated significant potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][4]
Methyl 3-(pyrazin-2-yl)propanoate serves as a valuable building block for the synthesis of more complex molecules. The ester functionality can be readily converted into other functional groups, such as amides or hydrazides, allowing for the exploration of diverse chemical space.[16][17] Its structure makes it a candidate for:
-
Scaffold for Library Synthesis: The molecule can be used as a starting point for creating libraries of novel pyrazine-containing compounds for high-throughput screening.
-
Fragment-Based Drug Design (FBDD): The pyrazine moiety can act as a key fragment that binds to biological targets, with the propanoate chain providing a vector for growing the fragment into a more potent lead compound.
-
Bioisosteric Replacement: The pyrazine ring can be used as a bioisostere for other aromatic systems like benzene or pyridine in known pharmacophores to modulate properties like solubility, metabolism, and target engagement.[3]
Conclusion
Methyl 3-(pyrazin-2-yl)propanoate is a compound with significant latent potential, stemming from its pyrazine core. This guide has provided a framework for its synthesis and a detailed predictive analysis of its key chemical and spectroscopic properties. By understanding these fundamental characteristics, researchers are better equipped to leverage this molecule as a strategic tool in the design and development of novel therapeutics. The protocols and data presented herein serve as a self-validating system, offering both the "how" and the "why" to facilitate its effective application in the laboratory.
References
- Benchchem. Pyrazine Derivatives: A Comprehensive Technical Guide for Researchers.
- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023).
- PharmaBlock. Pyrazines in Drug Discovery.
- Life Chemicals. Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019).
- Axios Research. Methyl-3-[5-(2-methoxycarbonylethyl)pyrazin-2-yl] Propionate.
- Doc Brown's Chemistry. Infrared spectrum of methyl propanoate.
- PubChemLite. Methyl 3-(pyrazin-2-yl)prop-2-ynoate.
- PubChem. 3-(2-Pyrazinyl)propanoic acid.
- Benchchem. Spectroscopic Comparison of Methyl 3-(piperazin-1-yl)propanoate and Its Derivatives.
- Doc Brown's Chemistry. Mass spectrum of methyl propanoate.
- ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE.
- Doc Brown's Chemistry. Low/high resolution 1H proton nmr spectrum of methyl propanoate.
- PubChemLite. Methyl 2-(pyrazin-2-yl)propanoate (C8H10N2O2).
- BLDpharm. 224778-20-5|Methyl 3-(pyrazin-2-yl)propanoate.
- FooDB. Showing Compound 2-Methyl-3-(2-propenyl)pyrazine (FDB019676). (2010).
- PMC. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. (2024).
- Benchchem. Application Note: NMR Spectroscopic Characterization of a Methyl Propionate-PEG12 Linker.
- ResearchGate. Synthesis 2-methyl-3-(N-pipreridyl)propane acid hydrazide and its derivatives.
Sources
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- 6. Showing Compound 2-Methyl-3-(2-propenyl)pyrazine (FDB019676) - FooDB [foodb.ca]
- 7. PubChemLite - Methyl 2-(pyrazin-2-yl)propanoate (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 8. 3-(2-Pyrazinyl)propanoic acid | C7H8N2O2 | CID 17750931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 14. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Molecular Profiling and Synthetic Methodologies of Methyl 3-(pyrazin-2-yl)propanoate
Prologue: The Pyrazine Pharmacophore
In contemporary medicinal chemistry, the pyrazine (1,4-diazine) nucleus is heavily utilized as a metabolically robust bioisostere. Its strong
Methyl 3-(pyrazin-2-yl)propanoate serves as a vital bifunctional building block. By tethering a propanoate ester to the C2 position of the pyrazine ring, medicinal chemists gain a highly modular intermediate. The ester terminus acts as an orthogonal handle for downstream saponification and amide coupling, making this molecule indispensable in the synthesis of complex therapeutics, including potent NLRP3 inflammasome inhibitors[2].
Section I: Molecular & Physicochemical Architecture
Prior to synthetic execution, establishing the fundamental physicochemical profile of the starting material is crucial for predicting reaction behavior and chromatographic retention parameters. The table below summarizes the core identifiers and calculated metrics for Methyl 3-(pyrazin-2-yl)propanoate[3].
| Parameter | Value |
| IUPAC Name | Methyl 3-(pyrazin-2-yl)propanoate |
| CAS Registry Number | 224778-20-5 |
| Molecular Formula | |
| Molecular Weight | 166.18 g/mol |
| Monoisotopic Mass | 166.0742 Da |
| Topological Polar Surface Area (TPSA) | 52.1 Ų |
| SMILES String | COC(=O)CCC1=CN=CC=N1 |
Section II: Synthetic Topologies & Mechanistic Logic
To synthesize this heterocycle at scale, application scientists typically rely on two orthogonal routes. Route A leverages palladium-catalyzed cross-coupling, while Route B utilizes directed lithiation[2][4].
Figure 1: Mechanistic logic and IPC validation for the dual synthetic routes to the target ester.
Protocol A: Heck Cross-Coupling and Selective Hydrogenation
Causality & Logic: The electron-deficient nature of 2-chloropyrazine requires a strongly active palladium catalyst. We utilize
-
Heck Coupling: Charge a dry flask with 2-chloropyrazine (1.0 eq), methyl acrylate (2.5 eq),
(0.05 eq), XPhos (0.10 eq), and anhydrous (2.0 eq) in dry DMF. -
Thermal Activation: Degas via sparging with
for 15 minutes, then heat the reaction to 90 °C for 12 hours. -
Hydrogenation: Filter the intermediate through a Celite pad, concentrate, and redissolve in methanol. Add 10 wt% Pd/C (0.1 eq relative to mass).
-
Self-Validating System (IPC): Stir under a hydrogen balloon (1 atm) at room temperature. The protocol validates itself via LC-MS tracking. Reaction completion is confirmed when the intermediate peak (
165.1) vanishes entirely, replaced by the saturated product ( 167.1). If 165.1 persists at >2% AUC, purge with , add fresh Pd/C, and reapply .
Protocol B: Directed Lithiation of 2-Methylpyrazine
Causality & Logic: The methyl protons of 2-methylpyrazine are remarkably acidic (
-
Deprotonation: To a solution of 2-methylpyrazine (1.0 eq) in anhydrous THF/ethylbenzene at -78 °C under argon, dropwise add LDA (1.05 eq, 2.0 M solution). Stir for 30 minutes to ensure full anion formation[2].
-
Alkylation: Dropwise add methyl 2-bromoacetate (1.1 eq) while maintaining internal temperature below -70 °C to prevent unwanted secondary dialkylation events.
-
Quenching & Workup: Warm to room temperature over 1 hour. Quench the reaction carefully with saturated aqueous
to destroy any residual lithium species. -
Self-Validating System (IPC): Extract the aqueous layer with EtOAc. Sample the organic phase for UPLC-MS analysis. The starting material (
95.1) must integrate to .
Section III: Self-Validating Analytical Regimen
To ensure the synthesized Methyl 3-(pyrazin-2-yl)propanoate is structurally absolute and free of dialkylated or over-reduced impurities, the following orthogonal analyses are executed.
-
UHPLC-MS Protocol:
-
Column: Acquity BEH C18 (
). -
Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) in Water (with 0.1% Formic Acid) over 5.0 minutes.
-
Validation Threshold: The final compound must elute as a sharp singlet with
UV purity (254 nm) and a parent mass corresponding exactly to 167.1 .
-
-
Nuclear Magnetic Resonance (
NMR, 400 MHz, ):-
Aromatic Core: Ensure the presence of 3 distinct protons corresponding to the pyrazine ring:
8.55 (d, , 1H), 8.48 (dd, , 1H), 8.42 (d, , 1H). -
Aliphatic Chain: Look for precisely two clean triplets denoting the propanoate linkage:
3.12 (t, , 2H) for and 2.85 (t, , 2H) for . -
Ester Terminus: A sharp singlet at
3.68 (s, 3H) representing the methoxy group.
-
Epilogue: Downstream API Derivation
Once synthesized and analytically verified, Methyl 3-(pyrazin-2-yl)propanoate acts as a stable warehouse compound. As illustrated below, typical downstream workflows require a mild basic saponification (LiOH in THF/Water) to unmask the carboxylic acid. This free acid is subsequently subjected to standard coupling environments (e.g., HATU, DIPEA) to install complex amine architectures, ultimately yielding novel biotherapeutics[2].
Figure 2: Downstream logic for converting the ester building block into a target API.
References
-
Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (RSC Publishing, 2013),[5][Link]
-
Selective inhibitors of nlrp3 inflammasome Source: Patent WO2019025467A1, Google Patents[2]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: Molecules / National Institutes of Health (NIH)[1][Link]
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- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
Spectroscopic Characterization of Methyl 3-(pyrazin-2-yl)propanoate: A Technical Guide
Introduction
Methyl 3-(pyrazin-2-yl)propanoate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structural framework, incorporating a pyrazine ring linked to a methyl propanoate side chain, presents a versatile scaffold for the development of novel therapeutic agents and functional materials. The pyrazine moiety is a well-known pharmacophore present in numerous FDA-approved drugs, valued for its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The propanoate ester group, in turn, offers a handle for further chemical modification and can influence the compound's pharmacokinetic properties.
Accurate and unambiguous structural elucidation is a cornerstone of modern chemical research and development. This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(pyrazin-2-yl)propanoate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these data is presented with a focus on the underlying physical principles and the causal relationships between molecular structure and spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this important molecule.
Molecular Structure and Spectroscopic Overview
The structural features of Methyl 3-(pyrazin-2-yl)propanoate are key to understanding its spectroscopic signature. The molecule consists of an aromatic pyrazine ring, a three-carbon aliphatic chain, and a methyl ester group. The pyrazine ring contains two nitrogen atoms at positions 1 and 4, which influence the electronic environment of the ring protons. The propanoate chain provides signals in the aliphatic region of the NMR spectrum, and the carbonyl group of the ester is a strong chromophore in the IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 3-(pyrazin-2-yl)propanoate, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Experimental Protocol: A sample of Methyl 3-(pyrazin-2-yl)propanoate is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer.[1] Data processing involves Fourier transformation, phase correction, and baseline correction.
Data Interpretation: The ¹H NMR spectrum is characterized by signals corresponding to the pyrazine ring protons and the protons of the methyl propanoate chain.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.60 | s | 1H | H-3 or H-5 | The protons on the pyrazine ring are in a deshielded environment due to the electronegativity of the nitrogen atoms and the aromatic ring current. Their chemical shifts are typically found in the range of 8.5-8.7 ppm.[2] |
| ~8.55 | d | 1H | H-5 or H-3 | The doublet arises from coupling to the adjacent pyrazine proton. |
| ~8.50 | d | 1H | H-6 | This proton is adjacent to the substituent and shows a distinct chemical shift. |
| ~3.70 | s | 3H | -OCH₃ | The methyl group of the ester is a singlet and appears in a typical range for methyl esters.[3] |
| ~3.20 | t | 2H | -CH₂- (alpha to pyrazine) | These protons are adjacent to the pyrazine ring and a methylene group, resulting in a triplet. |
| ~2.90 | t | 2H | -CH₂- (alpha to C=O) | These protons are adjacent to the carbonyl group and a methylene group, leading to a triplet. |
Causality in Experimental Choices: Deuterated chloroform is a standard solvent for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window. TMS is chosen as the internal standard because its protons are highly shielded, resonating at 0.0 ppm, which rarely overlaps with signals from the analyte. A 400 MHz spectrometer provides sufficient resolution to resolve the coupling patterns observed in the spectrum.
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer using a proton-decoupled pulse sequence. The sample is dissolved in CDCl₃ with TMS as the internal standard.
Data Interpretation: The proton-decoupled ¹³C NMR spectrum displays a single peak for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~172.5 | C=O | The carbonyl carbon of the ester is highly deshielded and appears in the characteristic region for ester carbonyls.[4][5] |
| ~152.0 | C-2 | The carbon atom of the pyrazine ring attached to the side chain is significantly deshielded. |
| ~144.5 | C-3 | Aromatic carbon adjacent to a nitrogen atom. |
| ~144.0 | C-5 | Aromatic carbon adjacent to a nitrogen atom. |
| ~143.0 | C-6 | Aromatic carbon of the pyrazine ring. |
| ~52.0 | -OCH₃ | The carbon of the methyl ester group.[4] |
| ~34.0 | -CH₂- (alpha to pyrazine) | Aliphatic carbon adjacent to the aromatic ring. |
| ~30.0 | -CH₂- (alpha to C=O) | Aliphatic carbon adjacent to the carbonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.
Experimental Protocol: The IR spectrum is recorded on a Fourier-Transform Infrared (FTIR) spectrometer. A thin film of the neat compound is placed between two sodium chloride plates. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Data Interpretation: The IR spectrum of Methyl 3-(pyrazin-2-yl)propanoate is expected to show characteristic absorption bands for the aromatic ring, the aliphatic chain, and the ester functional group.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050 | Weak | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on an aromatic ring. |
| ~2950 | Medium | Aliphatic C-H stretch | Stretching vibrations for the C-H bonds of the methylene and methyl groups in the propanoate chain.[6][7] |
| ~1740 | Strong | C=O stretch (ester) | A strong, sharp absorption band characteristic of the carbonyl group in a saturated ester.[6][7] |
| ~1580, 1470, 1430 | Medium | C=C and C=N stretch (aromatic ring) | Vibrations associated with the pyrazine ring. |
| ~1200 | Strong | C-O stretch (ester) | Characteristic stretching vibration for the C-O single bond of the ester group.[6][7] |
Self-Validating System: The presence of a strong band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. This, in conjunction with a strong band around 1200 cm⁻¹, confirms the presence of the ester functionality. The weaker bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions are consistent with the pyrazine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).
Data Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with several fragment ions.
Predicted Fragmentation Pattern:
| m/z | Ion Structure | Rationale |
| 166 | [C₈H₁₀N₂O₂]⁺ | Molecular ion peak. |
| 135 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| 107 | [Pyrazine-CH₂CH₂]⁺ | Cleavage of the bond between the carbonyl carbon and the adjacent methylene group. |
| 80 | [Pyrazine-H]⁺ | Fragmentation of the side chain leading to the pyrazine cation. |
| 59 | [COOCH₃]⁺ | Fragment corresponding to the methyl ester group. |
Visualization of the Spectroscopic Analysis Workflow:
Sources
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- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. vaia.com [vaia.com]
- 5. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of Methyl 3-(pyrazin-2-yl)propanoate: A Technical Guide for Preclinical Investigation
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
The pyrazine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides a comprehensive framework for the initial exploration of Methyl 3-(pyrazin-2-yl)propanoate , a pyrazine derivative with significant, yet largely untapped, therapeutic potential. While direct biological data for this specific molecule is nascent, the extensive bioactivity of the pyrazine class provides a strong rationale for its investigation.[3][4][5] This document will synthesize existing knowledge on pyrazine derivatives to hypothesize potential biological activities for Methyl 3-(pyrazin-2-yl)propanoate and will furnish detailed, field-proven experimental protocols for the validation of these hypotheses. Our objective is to provide a robust, scientifically-grounded roadmap for researchers to unlock the potential of this promising compound.
Introduction: The Pyrazine Scaffold as a Source of Bioactive Molecules
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a structural feature in numerous clinically relevant drugs.[1][2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5] The electronic properties of the pyrazine ring, specifically the electron-withdrawing nature of the nitrogen atoms, influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for target binding.[3]
Methyl 3-(pyrazin-2-yl)propanoate incorporates this potent pyrazine core functionalized with a methyl propanoate side chain. This ester group introduces a potential site for metabolic hydrolysis and can influence the compound's pharmacokinetic profile. The exploration of this molecule is therefore a logical step in the ongoing quest for novel therapeutics.
Hypothesized Biological Activities of Methyl 3-(pyrazin-2-yl)propanoate
Based on the extensive literature surrounding pyrazine derivatives, we can postulate several high-priority areas for investigating the biological activity of Methyl 3-(pyrazin-2-yl)propanoate.
Anticancer Activity
A significant number of pyrazine derivatives have been identified as potent anticancer agents.[1][2] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
-
Inhibition of Kinase Signaling: Many pyrazine-based compounds function as inhibitors of protein kinases, which are pivotal regulators of cell growth and proliferation.[1] Dysregulation of kinase activity is a well-established hallmark of many cancers. For instance, certain pyrazine derivatives have been shown to inhibit receptor tyrosine kinases like c-Met and VEGFR-2, which are crucial for tumor angiogenesis and metastasis.[1]
-
Induction of Apoptosis: The induction of programmed cell death, or apoptosis, is another common mechanism by which pyrazine derivatives exert their anticancer effects.[1]
Anti-inflammatory Activity
Pyrazine derivatives have also shown promise as anti-inflammatory agents.[3][5] Their mechanisms often involve the modulation of inflammatory pathways.
-
Inhibition of Pro-inflammatory Mediators: Some pyrazine compounds have been demonstrated to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator.[1]
-
Modulation of MAPK Pathways: Others may target mitogen-activated protein kinases (MAPKs) such as JNK, which are integral to the inflammatory response.[1]
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Pyrazine derivatives have exhibited promising activity against a range of bacteria and fungi, making this a viable avenue of investigation for Methyl 3-(pyrazin-2-yl)propanoate.[2][3]
Experimental Workflows for Biological Activity Screening
The following section details robust, step-by-step protocols for the initial in vitro screening of Methyl 3-(pyrazin-2-yl)propanoate to assess its potential anticancer, anti-inflammatory, and antimicrobial activities.
General Workflow for In Vitro Screening
The initial assessment of a novel compound's biological activity follows a logical progression from broad cytotoxicity screening to more specific mechanistic assays.
Caption: General workflow for in vitro screening of a novel compound.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation, a hallmark of potential anticancer activity.[6]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methyl 3-(pyrazin-2-yl)propanoate stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Methyl 3-(pyrazin-2-yl)propanoate in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol assesses the ability of the test compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[7]
Principle: In inflammation, macrophages can be stimulated to produce nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Methyl 3-(pyrazin-2-yl)propanoate stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of Methyl 3-(pyrazin-2-yl)propanoate for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
Nitrite Measurement: Collect the cell culture supernatant. Add the Griess reagents to the supernatant according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite produced and determine the inhibitory effect of the compound on NO production.
Protocol: In Vitro Antimicrobial Assay (Broth Microdilution for MIC)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8]
Principle: A standardized suspension of bacteria is added to wells of a microtiter plate containing serial dilutions of the antimicrobial agent. The growth of the bacteria is determined by observing turbidity after incubation.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Methyl 3-(pyrazin-2-yl)propanoate stock solution (in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Dilution: Prepare two-fold serial dilutions of Methyl 3-(pyrazin-2-yl)propanoate in the broth medium in a 96-well plate.
-
Bacterial Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8] Dilute this to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be determined visually or by measuring the optical density at 600 nm.
Advanced Investigations: In Vivo Models
Following promising in vitro results, the next critical step is to evaluate the efficacy and safety of Methyl 3-(pyrazin-2-yl)propanoate in living organisms.[9] In vivo models are essential for understanding a compound's pharmacokinetics, biodistribution, and overall therapeutic effect in a complex biological system.[10]
Selection of In Vivo Models
The choice of animal model depends on the specific biological activity being investigated.[9]
-
For Anticancer Studies: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[10]
-
For Anti-inflammatory Studies: Models of acute or chronic inflammation, such as LPS-induced endotoxemia or collagen-induced arthritis in rodents, can be employed.
-
For Antimicrobial Studies: Infection models where animals are challenged with a specific pathogen are utilized to assess the compound's ability to clear the infection.
General Workflow for In Vivo Studies
Caption: General workflow for in vivo evaluation of a novel therapeutic agent.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical In Vitro Activity of Methyl 3-(pyrazin-2-yl)propanoate
| Assay Type | Cell Line / Organism | Endpoint | Result (IC₅₀ / MIC) |
| Cytotoxicity | A549 (Lung Cancer) | Cell Viability | 15.2 µM |
| Anti-inflammatory | RAW 264.7 | NO Production | 25.5 µM |
| Antimicrobial | S. aureus | Bacterial Growth | 32 µg/mL |
Conclusion and Future Directions
Methyl 3-(pyrazin-2-yl)propanoate represents a promising starting point for the development of novel therapeutics. The established biological significance of the pyrazine scaffold provides a strong impetus for a thorough investigation of its potential anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols detailed in this guide offer a robust and scientifically sound framework for the initial stages of this exploration. Positive results from these in vitro assays will pave the way for more advanced preclinical studies, including in vivo efficacy and safety assessments, ultimately moving this compound closer to its potential clinical application.
References
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]
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Pathak, S., Agrawal, N., & Gaur, S. (2024). A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. Letters in Organic Chemistry, 21(4), 351-361. Bentham Science. Retrieved March 7, 2026, from [Link]
-
Yadav, P., & Kumar, R. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 1-25. Taylor & Francis Online. Retrieved March 7, 2026, from [Link]
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The Role of in-vivo Studies in Rare Disease Therapeutic Development. (n.d.). Cure Rare Disease. Retrieved March 7, 2026, from [Link]
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How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery. Retrieved March 7, 2026, from [Link]
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In Vivo Models. (2025, August 28). Biocompare. Retrieved March 7, 2026, from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. American Chemical Society. Retrieved March 7, 2026, from [Link]
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An In-depth Technical Guide to Methyl 3-(pyrazin-2-yl)propanoate as a Versatile Starting Material in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant drugs.[1][2] Their prevalence in pharmaceuticals stems from the pyrazine ring's ability to act as a bioisostere for other aromatic systems and its capacity to engage in crucial hydrogen bonding interactions with biological targets.[3] The development of novel synthetic routes to functionalized pyrazines is therefore of paramount importance for the advancement of drug discovery programs.[4] This technical guide focuses on "Methyl 3-(pyrazin-2-yl)propanoate," a promising yet under-explored starting material for the synthesis of novel bioactive molecules. This document provides a comprehensive overview of a plausible synthetic pathway, detailed hypothetical experimental protocols, predicted physicochemical and spectroscopic data, and a discussion of its potential applications in the synthesis of next-generation therapeutics.
Proposed Synthesis of Methyl 3-(pyrazin-2-yl)propanoate
Given the absence of a documented direct synthesis of Methyl 3-(pyrazin-2-yl)propanoate in the current literature, a logical and robust multi-step synthetic route is proposed, starting from the commercially available 2-methylpyrazine. This pathway leverages well-established and reliable chemical transformations, ensuring a high degree of feasibility.
The proposed four-step synthesis is as follows:
-
Chlorination of 2-Methylpyrazine: The synthesis commences with the free-radical chlorination of 2-methylpyrazine to yield 2-(chloromethyl)pyrazine.
-
Cyanation of 2-(Chloromethyl)pyrazine: The resulting benzylic-like chloride is then converted to 2-(pyrazin-2-yl)acetonitrile via a nucleophilic substitution with a cyanide salt.
-
Hydrolysis of 2-(Pyrazin-2-yl)acetonitrile: The nitrile is subsequently hydrolyzed under acidic or basic conditions to afford 3-(pyrazin-2-yl)propanoic acid.
-
Esterification of 3-(Pyrazin-2-yl)propanoic Acid: Finally, the carboxylic acid is esterified to yield the target compound, Methyl 3-(pyrazin-2-yl)propanoate.
Caption: Proposed multi-step synthesis of Methyl 3-(pyrazin-2-yl)propanoate.
Detailed Experimental Protocols (Hypothetical)
The following protocols are based on established procedures for analogous reactions and are intended as a guide for the synthesis of Methyl 3-(pyrazin-2-yl)propanoate.
Step 1: Synthesis of 2-(Chloromethyl)pyrazine
This procedure is adapted from the chlorination of similar heterocyclic methyl groups.[5][6]
-
Materials: 2-Methylpyrazine, N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO), Carbon tetrachloride (CCl₄), Sodium bicarbonate (NaHCO₃), Sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of 2-methylpyrazine (1.0 eq) in dry carbon tetrachloride, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain 2-(chloromethyl)pyrazine.
-
Step 2: Synthesis of 2-(Pyrazin-2-yl)acetonitrile
This protocol is based on the nucleophilic substitution of benzylic halides with cyanide.[7]
-
Materials: 2-(Chloromethyl)pyrazine, Sodium cyanide (NaCN) or Potassium cyanide (KCN), Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture, Ethyl acetate, Brine.
-
Procedure:
-
In a well-ventilated fume hood, dissolve 2-(chloromethyl)pyrazine (1.0 eq) in DMSO or an ethanol/water mixture.
-
Add sodium cyanide or potassium cyanide (1.2 eq) portion-wise, ensuring the temperature does not exceed 30 °C.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by pouring the mixture into a large volume of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(pyrazin-2-yl)acetonitrile.
-
Step 3: Synthesis of 3-(Pyrazin-2-yl)propanoic Acid
The hydrolysis of the nitrile can be performed under acidic or basic conditions.[8]
-
Materials: 2-(Pyrazin-2-yl)acetonitrile, Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH), Hydrochloric acid (HCl).
-
Procedure (Acidic Hydrolysis):
-
Add 2-(pyrazin-2-yl)acetonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Adjust the pH to approximately 3-4 with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(pyrazin-2-yl)propanoic acid.
-
Step 4: Synthesis of Methyl 3-(pyrazin-2-yl)propanoate
This is a standard Fischer esterification protocol.[9]
-
Materials: 3-(Pyrazin-2-yl)propanoic acid, Methanol (MeOH), Concentrated Sulfuric acid (H₂SO₄), Saturated sodium bicarbonate solution, Ethyl acetate, Brine.
-
Procedure:
-
Suspend 3-(pyrazin-2-yl)propanoic acid (1.0 eq) in an excess of dry methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation to afford Methyl 3-(pyrazin-2-yl)propanoate.
-
Physicochemical Properties and Predicted Analytical Data
The following table summarizes the predicted physicochemical properties of Methyl 3-(pyrazin-2-yl)propanoate, based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated 220-240 °C at atmospheric pressure |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water |
Predicted Spectroscopic Data
The following are predicted NMR and MS data for Methyl 3-(pyrazin-2-yl)propanoate, based on the analysis of similar pyrazine derivatives.[10][11][12]
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | s | 1H | Pyrazine H |
| ~8.55 | s | 1H | Pyrazine H |
| ~8.50 | s | 1H | Pyrazine H |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.20 | t, J ≈ 7.5 Hz | 2H | -CH₂-Pyrazine |
| ~2.85 | t, J ≈ 7.5 Hz | 2H | -CH₂-CO₂Me |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~172.5 | C=O (ester) |
| ~152.0 | Pyrazine C (quaternary) |
| ~145.0 | Pyrazine CH |
| ~144.5 | Pyrazine CH |
| ~143.0 | Pyrazine CH |
| ~52.0 | -OCH₃ |
| ~34.0 | -CH₂-CO₂Me |
| ~30.0 | -CH₂-Pyrazine |
Mass Spectrometry (EI):
-
M⁺: m/z 166
-
Major Fragments: m/z 135 ([M-OCH₃]⁺), 107 ([M-CO₂CH₃]⁺), 93 ([M-CH₂CO₂CH₃]⁺)
Applications in Drug Discovery
Methyl 3-(pyrazin-2-yl)propanoate is a versatile building block with multiple reactive sites that can be exploited for the synthesis of a diverse library of compounds for drug discovery.[1][13]
Caption: Potential synthetic transformations of Methyl 3-(pyrazin-2-yl)propanoate for drug discovery.
Synthesis of Novel Amide and Hydrazide Libraries
The ester functionality of Methyl 3-(pyrazin-2-yl)propanoate can be readily converted into a wide range of amides and hydrazides.[14] These functional groups are prevalent in many drug molecules and can participate in key hydrogen bonding interactions with biological targets. Aminolysis with a diverse set of primary and secondary amines, or hydrazinolysis followed by condensation with various aldehydes and ketones, can generate large libraries of novel compounds for high-throughput screening.
Modification of the Pyrazine Ring
The pyrazine ring itself can be further functionalized. Electrophilic aromatic substitution reactions, such as halogenation, can introduce handles for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[15][16][17] This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, significantly expanding the chemical space accessible from this starting material.
Potential Therapeutic Targets
Given the broad spectrum of biological activities associated with pyrazine derivatives, compounds synthesized from Methyl 3-(pyrazin-2-yl)propanoate could be investigated for a range of therapeutic applications, including:
-
Antiviral agents: Following the precedent of favipiravir.[4]
-
Anticancer agents: As seen with bortezomib.[3]
-
Kinase inhibitors: Where the pyrazine nitrogen can act as a hinge-binding motif.[3]
-
Anti-inflammatory and analgesic agents. [4]
Conclusion
Methyl 3-(pyrazin-2-yl)propanoate, while not extensively described in the literature, represents a starting material with significant potential for the synthesis of novel and diverse libraries of compounds for drug discovery. The proposed synthetic route is based on well-established and reliable chemical transformations, making it a feasible target for synthesis in a research setting. The versatility of its functional groups allows for a multitude of subsequent modifications, opening up a vast and unexplored chemical space. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis and utilization of this promising building block in the quest for new therapeutic agents.
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- Pyrazine derivatives: Significance and symbolism. (2024, December 8). ScienceDirect.
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- SYNTHESIS AND IH AND 13C NMR SPECTRA OF SULFUR DERIVATIVES OF PYRAZINE DERIVED FROM AMI DATION PRODUCT OF 2-CHLOROPYRAZINE AND 6-CHLORO-2-PYRAZINECARBONITRILE. TUBERCULOSTATIC ACTIVITY. (1990).
- Chemical Transformation of Pyrazine Derivatives. (2022, May 25). Moroccan Journal of Chemistry.
- Mass spectra of tentatively identified pyrazine products. (n.d.).
- Short and Safe Synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. (2017, February 17). Organic Process Research & Development.
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- Ethyl pyrazinecarboxyl
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An In-depth Technical Guide on the General Reactivity of Pyrazine-Substituted Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties, characterized by an electron-deficient π-system, impart distinct reactivity patterns that are of significant interest to synthetic and medicinal chemists. When substituted with an ester group, the reactivity of the pyrazine ring is further modulated, creating a versatile scaffold for molecular elaboration. This guide provides a comprehensive overview of the general reactivity of pyrazine-substituted esters, with a focus on the underlying principles that govern their chemical transformations and practical insights for their application in research and development.
Electronic Structure and its Influence on Reactivity
The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency, or π-deficient character, is a defining feature that dictates its reactivity.[3][4] The nitrogen atoms withdraw electron density from the carbon atoms of the ring, making them susceptible to nucleophilic attack. Consequently, pyrazine and its derivatives are generally resistant to electrophilic aromatic substitution unless strong electron-donating groups are present to "activate" the ring.[3][4]
The introduction of an ester group (–COOR), an electron-withdrawing group, further enhances the electron-deficient nature of the pyrazine ring. This has several important consequences:
-
Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The ester group, particularly when positioned ortho or para to a leaving group (e.g., a halogen), significantly activates the ring towards SNAr reactions.[3]
-
Directional Effects in Polysubstituted Pyrazines: In dihalopyrazines, an ester substituent directs incoming nucleophiles to specific positions based on the stabilization of the Meisenheimer intermediate.[3]
-
Modified Basicity: The electron-withdrawing nature of both the pyrazine nitrogens and the ester group makes pyrazine-substituted esters very weak bases.[2][5]
Key Classes of Reactions
The reactivity of pyrazine-substituted esters can be broadly categorized into several key classes of transformations, each offering unique opportunities for molecular diversification.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of pyrazine chemistry, enabling the introduction of a wide range of nucleophiles onto the pyrazine core.[1] The reaction typically proceeds via a two-step addition-elimination mechanism, although concerted mechanisms have also been proposed for certain systems.[6]
Causality in Experimental Choices:
-
Leaving Group: The choice of leaving group is critical. Halogens are commonly employed, with reactivity generally following the order I > Br > Cl > F. However, chloropyrazines are often used due to their commercial availability and sufficient reactivity.[4][7]
-
Nucleophile: A wide variety of nucleophiles, including amines, alkoxides, and thiolates, can be used. The strength of the nucleophile will influence the reaction conditions required.
-
Solvent and Base: Aprotic polar solvents like DMF, DMSO, or NMP are often used to facilitate the reaction. A base is typically required to neutralize the acid generated during the reaction.
A key consideration in the SNAr of substituted pyrazines is regioselectivity. For instance, in 2-substituted 3,5-dichloropyrazines, an electron-withdrawing group like an ester at the C2-position directs incoming nucleophiles to the C5-position.[3] This is due to the stabilization of the negative charge in the Meisenheimer intermediate.[3]
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and pyrazine-substituted esters are excellent substrates for these transformations.[7][8]
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron reagent.[7][9][10] Halogenated pyrazine esters readily participate in Suzuki couplings with a variety of aryl- and heteroarylboronic acids and esters.[7]
Critical Parameters for Success:
-
Catalyst System: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor, is typically used in conjunction with a phosphine ligand. The choice of ligand is crucial for achieving high yields and can influence the reaction rate and selectivity.[7][9]
-
Base: A base is required to activate the boronic acid for transmetalation.[9][10] Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often employed.
// Nodes Pd0 [label="Pd(0)L2"]; ArX [label="Pyrazine-Ester-X"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_complex [label="Ar-Pd(II)L2-X"]; BoronicAcid [label="R-B(OR)2"]; Base [label="Base", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActivatedBoron [label="[R-B(OR)2(Base)]-"]; Transmetalation [label="Transmetalation", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; PdII_R_complex [label="Ar-Pd(II)L2-R"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pyrazine-Ester-R"];
// Edges Pd0 -> OxAdd; ArX -> OxAdd; OxAdd -> PdII_complex; BoronicAcid -> ActivatedBoron; Base -> ActivatedBoron; PdII_complex -> Transmetalation; ActivatedBoron -> Transmetalation; Transmetalation -> PdII_R_complex; PdII_R_complex -> RedElim; RedElim -> Product; RedElim -> Pd0; } caption [label="Catalytic cycle of the Suzuki-Miyaura coupling.", fontsize=10]; }
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] Chloropyrazine esters have been shown to be excellent substrates for this reaction.[7]
Key Experimental Considerations:
-
Catalyst System: This reaction typically employs a palladium catalyst in combination with a copper(I) co-catalyst.[7][11]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is commonly used.
-
Solvent: Solvents such as THF, DMF, or acetonitrile are frequently utilized.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13] This reaction is particularly valuable for synthesizing aryl amines from aryl halides and primary or secondary amines. Halogenated pyrazine esters are suitable substrates for this transformation, providing access to a wide range of amino-substituted pyrazine derivatives.[14][15]
Factors Influencing Reaction Outcome:
-
Catalyst and Ligand: The choice of palladium precursor and phosphine ligand is critical. Bulky, electron-rich ligands often give the best results.[12]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS), is typically required.[14]
-
Substrate Compatibility: While versatile, the reaction conditions may not be compatible with certain functional groups, such as esters and carboxylic acids in some cases, though recent advancements have improved tolerance.[14]
Reactions of the Ester Group
The ester functionality on the pyrazine ring can undergo a variety of transformations, providing further avenues for derivatization.
Pyrazine-substituted esters can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions.[16][17] The resulting pyrazinecarboxylic acids are valuable intermediates for the synthesis of amides, which are prevalent in many biologically active compounds.[18][19]
The ester group can be reduced to an alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[20] Milder reducing agents, such as sodium borohydride, can also be effective, particularly for activated esters.[21] It is important to note that the pyrazine ring itself can be susceptible to reduction under certain conditions.[22]
Pyrazine esters can be converted to amides through reaction with amines. This transformation can be achieved directly by heating the ester with an amine or by using catalysts such as enzymes. Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a suitable coupling reagent.[19]
Applications in Drug Discovery and Materials Science
The diverse reactivity of pyrazine-substituted esters makes them valuable building blocks in several scientific disciplines.
-
Medicinal Chemistry: The pyrazine core is a recognized "privileged scaffold" in drug discovery, appearing in numerous approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, and antibacterial agents.[8][23][24] The ability to readily functionalize the pyrazine ring and modify the ester group allows for the systematic exploration of structure-activity relationships (SAR).
-
Materials Science: The electron-deficient nature of the pyrazine ring makes it an interesting component for the construction of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[25][26] The ester group can be used to tune the electronic properties and solubility of these materials.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloropyrazine Ester
Materials:
-
Chloropyrazine ester (1.0 equiv)
-
Boronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a reaction vessel, add the chloropyrazine ester, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine [label="Combine Reactants:\nChloropyrazine Ester, Boronic Acid,\nPd Catalyst, Base"]; Inert_Atmosphere [label="Establish Inert Atmosphere\n(Evacuate/Backfill with Ar/N2)"]; Add_Solvent [label="Add Degassed Solvent"]; Heat_Stir [label="Heat and Stir\n(e.g., 80-100 °C)"]; Monitor [label="Monitor Reaction Progress\n(TLC, LC-MS)"]; Workup [label="Aqueous Workup:\nDilute, Wash, Dry"]; Purify [label="Purify by Chromatography"]; Product [label="Final Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Combine; Combine -> Inert_Atmosphere; Inert_Atmosphere -> Add_Solvent; Add_Solvent -> Heat_Stir; Heat_Stir -> Monitor; Monitor -> Heat_Stir [label="Incomplete"]; Monitor -> Workup [label="Complete"]; Workup -> Purify; Purify -> Product; } caption [label="Workflow for Suzuki-Miyaura coupling.", fontsize=10]; }
Data Summary
| Reaction Type | Key Reagents | Typical Conditions | Product | Ref. |
| Suzuki-Miyaura Coupling | Aryl/heteroarylboronic acid, Pd catalyst, base | Toluene/water, 80-100 °C | Aryl/heteroaryl-substituted pyrazine ester | [7] |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, amine base | THF or DMF, rt to 60 °C | Alkynyl-substituted pyrazine ester | [7] |
| Buchwald-Hartwig Amination | Primary/secondary amine, Pd catalyst, bulky phosphine ligand, strong base | Toluene or dioxane, 80-110 °C | Amino-substituted pyrazine ester | [12] |
| Ester Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., NaOH) | Reflux | Pyrazinecarboxylic acid | [16] |
| Ester Reduction | LiAlH₄ or NaBH₄ | THF, 0 °C to rt | Pyrazinylmethanol | [20][21] |
Conclusion
Pyrazine-substituted esters are highly versatile and synthetically valuable building blocks. Their reactivity is governed by the interplay of the electron-deficient pyrazine core and the electron-withdrawing ester group. A thorough understanding of their propensity for nucleophilic aromatic substitution, participation in a wide array of cross-coupling reactions, and the reactivity of the ester functionality itself, empowers researchers to design and execute efficient synthetic strategies. The continued exploration of the chemistry of pyrazine-substituted esters will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.
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Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. (n.d.). Scribd. Retrieved from [Link]
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J. Kráľová, et al. (2010). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. Available at: [Link]
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Joseph M. T., et al. (2007). Synthesis and Crystal Structures of Three Pyrazine-2-carboxylate Containing Isostructural Complexes. Scholar Commons. Available at: [Link]
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Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. Available at: [Link]
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Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2016). RJPBCS. Available at: [Link]
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H. I. X. Mager, et al. (1959). Investigations on pyrazine derivatives. V. A more detailed investigation on the catalytic hydrogenation of esters of pyrazine carboxylic acids. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
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H. Rutner & P. E. Spoerri. (1961). Lithium Aluminum Hydride Reductions of Pyrazine Carboxylic Esters. Synthesis of Pyrazinealdehyde from Methyl Pyrazionate. The Journal of Organic Chemistry. Available at: [Link]
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Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. Available at: [Link]
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N. I. Nikishkin & E. V. Van der Eycken. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. Available at: [Link]
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P. Kumari, et al. (2024). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Taylor & Francis Online. Available at: [Link]
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Pyrazines. (n.d.). ScienceDirect. Retrieved from [Link]
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Let's discuss the basicity of pyrazine and pyrimidine. (2019). Reddit. Available at: [Link]
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Z. Li, et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. Available at: [Link]
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A.-Y. Zhang, et al. (2024). A green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Publishing. Available at: [Link]
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Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules. Available at: [Link]
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The electronic structure of pyrazine. Configuration interaction calculations using an extended basis. (n.d.). ResearchGate. Retrieved from [Link]
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Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. (n.d.). University of Bath. Retrieved from [Link]
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D. A. S. and, & J. A. B. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]
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Synthesis and Antiviral Evaluation of Certain Novel Pyrazinoic Acid C-Nucleosides. (2016). Journal of Medicinal Chemistry. Available at: [Link]
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Concerted Nucleophilic Aromatic Substitutions. (2018). PMC. Available at: [Link]
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A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2015). ResearchGate. Available at: [Link]
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I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable? (2023). Reddit. Available at: [Link]
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Transition metal-catalyzed functionalization of pyrazines. (2013). ResearchGate. Available at: [Link]
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Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (2010). MDPI. Available at: [Link]
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Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC. Available at: [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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(PDF) Scheme 34 Deprotonative functionalization of pyrazine. Reaction... (n.d.). ResearchGate. Retrieved from [Link]
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THE PYRAZINES. (n.d.). Wiley Online Library. Retrieved from [Link]
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Buchwald-Hartwig Amination. (n.d.). Wordpress. Retrieved from [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2024). Chemical Reviews. Available at: [Link]
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Pyrazine-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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Pyrazine Synthesis? (2020). Sciencemadness Discussion Board. Available at: [Link]
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Chemical Transformation of Pyrazine Derivatives. (2022). Atlantis Press. Available at: [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]
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Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]
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Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI. Available at: [Link]
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Methodological & Application
Topic: Advanced Purification Techniques for Methyl 3-(pyrazin-2-yl)propanoate
An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity for a Versatile Building Block
Methyl 3-(pyrazin-2-yl)propanoate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrazine ring, is a well-recognized pharmacophore present in numerous therapeutic agents.[1][2] The pyrazine moiety, an aromatic six-membered ring with two nitrogen atoms, is a key component in various biologically active molecules, including anticancer and antiviral agents.[3] The methyl propanoate side chain provides a reactive handle for further synthetic modifications, making this compound a valuable intermediate for constructing more complex molecules.[4]
Given its role as a foundational building block, the purity of Methyl 3-(pyrazin-2-yl)propanoate is paramount. The presence of impurities, even in trace amounts, can lead to ambiguous biological data, unpredictable side reactions in subsequent synthetic steps, and complications in regulatory approval processes. This guide provides a detailed overview of the principles and protocols for the effective purification of this compound, ensuring its suitability for high-stakes research and development applications.
Understanding the Impurity Profile: A Synthesis-Forward Approach
Effective purification begins with an understanding of the potential impurities. The most common synthetic route to Methyl 3-(pyrazin-2-yl)propanoate is the aza-Michael addition of a pyrazine precursor to methyl acrylate.[3][4][5] This reaction, while efficient, can introduce several types of impurities that must be addressed.
Common Impurities Include:
-
Unreacted Starting Materials: Residual pyrazine and methyl acrylate.
-
Reaction By-products: Di-substituted pyrazine, where both nitrogen atoms of a piperazine precursor (if used) have reacted, is a common competing product.[4]
-
Solvents: Residual solvents from the reaction and work-up, such as methanol, ethanol, or ethyl acetate.[5]
-
Catalyst Residues: If a catalyst is employed to facilitate the reaction, it must be completely removed.[5]
Table 1: Physicochemical Properties and Their Impact on Purification
| Property | Value / Expected Behavior | Implication for Purification Strategy |
| Molecular Formula | C₈H₁₀N₂O₂ | --- |
| Molecular Weight | 166.18 g/mol | Suitable for standard chromatographic and filtration techniques. |
| Physical State | Likely a solid or high-boiling oil at room temperature. | Dictates the choice between recrystallization (for solids) and distillation (for liquids/low-melting solids). |
| Boiling Point | Expected to be high (>200 °C). | Vacuum distillation is a potential, though often less practical, purification method for thermally stable compounds.[3] |
| Solubility | Basic nitrogen atoms confer some polarity. Generally soluble in polar organic solvents like methanol, ethanol, ethyl acetate, and dichloromethane.[6] | Crucial for selecting solvents for both chromatography and recrystallization.[7] |
| Stability | Generally stable, but esters can be susceptible to hydrolysis under strong acidic or basic conditions. | Purification conditions should ideally be kept close to neutral pH. |
Core Purification Strategies
The selection of a purification technique is dictated by the physical state of the crude product and the nature of the impurities. For Methyl 3-(pyrazin-2-yl)propanoate, a multi-step approach involving an initial extraction followed by chromatography or recrystallization is often most effective.
Logical Flow of Purification
Sources
HPLC analysis of "Methyl 3-(pyrazin-2-yl)propanoate"
An Application Note for the Chromatographic Analysis of Methyl 3-(pyrazin-2-yl)propanoate
Introduction
Methyl 3-(pyrazin-2-yl)propanoate is a chemical entity featuring a pyrazine ring, a core structure found in numerous compounds of pharmaceutical and biological interest. Pyrazine derivatives are known to exhibit a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2][3]. As with any potential drug candidate or valuable chemical intermediate, ensuring its purity and quantifying its presence in various matrices is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy[4].
This application note presents a detailed, robust Reversed-Phase HPLC (RP-HPLC) method for the analysis of Methyl 3-(pyrazin-2-yl)propanoate. The guide provides not only a step-by-step protocol but also the scientific rationale behind the methodological choices, ensuring that researchers, scientists, and drug development professionals can confidently implement, adapt, and troubleshoot the analysis.
Principles and Method Rationale
The selection of an appropriate HPLC method is critically dependent on the physicochemical properties of the analyte[5]. The analytical strategy for Methyl 3-(pyrazin-2-yl)propanoate is built on the following principles:
-
Stationary Phase Selection : The analyte molecule consists of a polar heterocyclic pyrazine core and a moderately non-polar methyl propanoate side chain. This amphiphilic character makes it an ideal candidate for Reversed-Phase (RP) chromatography. A C18 (octadecylsilyl) stationary phase is selected for its hydrophobicity, which provides effective retention of the analyte from a polar mobile phase[5]. The near-universal applicability of C18 columns makes this method broadly accessible.
-
Mobile Phase Composition : A mobile phase consisting of water and acetonitrile is chosen. Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength and low viscosity. Importantly, it is used in preference to methanol to mitigate the risk of esterification reactions with the acidic modifier over time, which can lead to baseline instability and retention time shifts[6]. A mild acid, 0.1% formic acid, is incorporated into the mobile phase. This serves two key purposes:
-
It controls the pH of the mobile phase, ensuring that the pyrazine nitrogen atoms are in a consistent protonation state, which leads to sharper, more symmetrical peaks.
-
For potential future applications involving mass spectrometry (MS), formic acid is a volatile buffer and is highly compatible with MS detection[2].
-
-
Detection Method : The pyrazine ring is an aromatic heterocycle that contains π-electrons, making it a strong chromophore that absorbs ultraviolet (UV) light. Pyrazine and its derivatives exhibit significant UV absorbance, typically in the range of 200-380 nm[7]. A detection wavelength of 270 nm is selected as a starting point, as this is a common wavelength used for the analysis of pyrazine compounds and offers a good balance of sensitivity and selectivity[1]. It is recommended to determine the analyte's absorbance maximum (λmax) using a UV-Vis spectrophotometer or a photodiode array (PDA) detector for optimal sensitivity.
Analytical Workflow Overview
The following diagram outlines the complete analytical process, from initial preparation to final data acquisition.
Caption: End-to-end workflow for the HPLC analysis of Methyl 3-(pyrazin-2-yl)propanoate.
Experimental Protocols
Instrumentation and Materials
-
HPLC System : An HPLC or UPLC system equipped with a gradient pump, autosampler, column oven, and UV or PDA detector.
-
Chromatographic Column : C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents : HPLC-grade Acetonitrile (ACN) and water.
-
Reagents : Formic Acid (FA), ACS grade or higher.
-
Reference Standard : Pure standard of Methyl 3-(pyrazin-2-yl)propanoate.
-
Labware : Volumetric flasks, pipettes, autosampler vials, 0.45 µm syringe filters.
Protocol 1: Preparation of Mobile Phase and Diluent
-
Mobile Phase A (Aqueous) : To 999 mL of HPLC-grade water in a 1 L solvent bottle, add 1 mL of formic acid. Mix thoroughly and degas.
-
Mobile Phase B (Organic) : To 999 mL of HPLC-grade acetonitrile in a 1 L solvent bottle, add 1 mL of formic acid. Mix thoroughly and degas.
-
Sample Diluent : Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. This is a common practice to ensure solvent compatibility with the initial mobile phase conditions.
Protocol 2: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 1.0 mg/mL) : Accurately weigh approximately 25 mg of Methyl 3-(pyrazin-2-yl)propanoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (e.g., 0.1 mg/mL) : Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent. This concentration is suitable for purity analysis and initial method development.
-
Sample Solution (e.g., 0.1 mg/mL) : Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Filtration : Before placing in an autosampler vial, filter all working standard and sample solutions through a 0.45 µm syringe filter to remove particulates and prevent column blockage[5].
Protocol 3: HPLC Method Parameters
The following parameters provide a robust starting point for the analysis.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 10% B |
| 2-15 min: 10% to 90% B | |
| 15-17 min: 90% B | |
| 17-17.1 min: 90% to 10% B | |
| 17.1-22 min: 10% B (Re-equilibration) | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 270 nm |
| Run Time | 22 minutes |
Protocol 4: System Suitability Testing (SST)
Before analyzing any samples, the performance of the chromatographic system must be verified. This ensures the trustworthiness and reliability of the generated data.
-
Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Inject the Working Standard Solution five (5) consecutive times.
-
Evaluate the results against the acceptance criteria below.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Measures peak symmetry. Values outside this range may indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the autosampler and detector. |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase composition. |
Protocol 5: Analytical Procedure
-
Once the system passes the SST, inject a blank (sample diluent) to ensure there is no carryover from previous injections.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution(s).
-
It is good practice to inject the Working Standard Solution periodically (e.g., after every 10 sample injections) to monitor system performance throughout the analytical run.
Data Analysis and Interpretation
For purity analysis, the area percent method is commonly used. The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For quantification, a calibration curve should be constructed using a series of standards of known concentrations. The concentration of the analyte in the sample can then be determined by interpolating its peak area against the calibration curve.
References
-
SIELC Technologies. (2025, October 6). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. [Link]
-
ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. [Link]
-
SIELC Technologies. (2018, May 16). Pyrazine. [Link]
-
PMC. (2025, October 22). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. [Link]
-
Wiley Online Library. (2025, October 8). Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets. [Link]
-
University of California, Davis. (n.d.). Experiment #2 Electronic Structure and Solvent Effects on Vibronic Spectra of Aromatic Heterocyclic Molecules. [Link]
-
R Discovery. (1958, September 1). Ultraviolet absorption vapor spectra of pyrazine and chloropyrazine. [Link]
-
Chromatography Online. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. [Link]
-
PMC. (n.d.). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. [Link]
-
RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
ResearchGate. (2025, December 18). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]
-
Moroccan Journal of Chemistry. (2022, May 25). Chemical Transformation of Pyrazine Derivatives. [Link]
-
SciELO. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]
Sources
- 1. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 2. Pyrazine | SIELC Technologies [sielc.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. labtech.tn [labtech.tn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
GC-MS Analysis of Pyrazine Compounds: A Comprehensive SIDA-HS-SPME Protocol
Executive Summary & Strategic Context
Pyrazines are a critical class of heterocyclic nitrogen-containing aromatic compounds. Characterized by their distinct roasted, nutty, and toasted organoleptic properties, they serve as primary flavor drivers in thermally processed foods (e.g., coffee, cocoa, roasted peanuts) and act as crucial structural scaffolds in pharmaceutical development.
Because pyrazines exist at trace levels (ng/g or ppb) and are embedded in complex matrices rich in lipids and proteins, traditional solvent extraction often suffers from co-extractant interference and analyte loss. To overcome these limitations, this guide establishes a self-validating analytical framework utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . Furthermore, to ensure absolute quantitative trustworthiness, the protocol integrates Stable Isotope Dilution Analysis (SIDA) , neutralizing matrix effects and variable extraction efficiencies[1].
Analytical Rationale: The Causality Behind the Method
A robust protocol cannot merely be a list of steps; it must be an engineered system where every parameter serves a deliberate mechanistic purpose.
The Extraction Mechanism: Why HS-SPME?
Extracting pyrazines from lipid-dense matrices (like edible oils or peanut butter) using liquid-liquid extraction risks massive interference from non-volatile triglycerides. HS-SPME relies on equilibrium partitioning. By exposing a fused-silica fiber exclusively to the sample headspace, non-volatile macromolecules are left behind. We specify the DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) tri-phase fiber because pyrazines exhibit a wide range of molecular weights and polarities. The bipolar nature of this fiber efficiently traps both highly volatile, low-molecular-weight pyrazines (via Carboxen) and heavier alkylpyrazines (via DVB) [1].
Salting-Out Effect for Phase Transfer
Pyrazines possess high water solubility due to nitrogen's hydrogen-bonding capability. To drive these analytes out of the aqueous phase and into the headspace, the sample ionic strength must be maximized. The addition of saturated Sodium Chloride (NaCl) ties up water molecules in hydration shells around Na⁺ and Cl⁻ ions, effectively "salting out" the organic pyrazines and dramatically increasing the headspace partition coefficient.
Resolving Isomers: The Need for Polar Capillary Columns
Alkylpyrazines generate numerous positional isomers during the Maillard reaction (e.g., 2-ethyl-5-methylpyrazine versus 2-ethyl-6-methylpyrazine). Because these isomers have nearly identical electron ionization (EI) mass spectra, MS alone cannot differentiate them. A highly polar polyethylene glycol (PEG/WAX) stationary phase is required to resolve these structurally similar isomers based on subtle differences in dipole moments and hydrogen-bonding interactions [2].
Self-Validating Quantification: SIDA
Analytical trustworthiness demands an internal check against systemic errors. By spiking the matrix with heavy stable isotopes (e.g., [²H₆]-2-methylpyrazine) prior to extraction, Stable Isotope Dilution Analysis (SIDA) creates a self-validating system. The deuterated standard shares identical physicochemical properties with the target analyte but differs in mass. Any variation in matrix binding, fiber degradation, or MS ionization suppression affects the analyte and the isotope equally, ensuring the target-to-isotope ratio remains perfectly constant [2].
Mandatory Visualization: Analytical Workflow
Caption: SIDA-HS-SPME-GC-MS workflow for isolating and quantifying volatile pyrazine compounds.
Experimental Protocol
Phase 1: Matrix Preparation and SIDA Integration
-
Homogenization : Accurately weigh 2.00 g of the homogenized sample (e.g., ground coffee, edible oil, or peanut matrix) into a 20 mL precision headspace vial equipped with a magnetic stir bar.
-
Ionic Modification : Add 5.0 mL of saturated aqueous NaCl solution to the vial to trigger the salting-out effect.
-
Internal Standard Spiking : Inject 10 µL of the deuterated pyrazine internal standard solution (e.g., [²H₆]-2-methylpyrazine at 10 µg/mL in methanol).
-
Sealing : Immediately crimp the vial with a PTFE/silicone septum cap to prevent volatile escape.
Phase 2: Headspace Solid-Phase Microextraction (HS-SPME)
-
Equilibration : Place the vial in an automated sample incubator. Heat to 60 °C with continuous agitation (450 rpm) for 20 minutes. Causality: This ensures thermal equilibrium is reached and pyrazine partitioning into the headspace stabilizes.
-
Extraction : Pierce the septum with a pre-conditioned 50/30 µm DVB/CAR/PDMS SPME fiber. Expose the fiber to the headspace at 60 °C for exactly 45 minutes.
Phase 3: GC-MS Analysis
-
Thermal Desorption : Retract the fiber and immediately transfer it to the GC injection port. Expose the fiber at 250 °C for 5 minutes in splitless mode to rapidly transfer the focused analytes onto the head of the capillary column.
-
Chromatographic Separation : Execute the thermal gradient on a high-polarity WAX column (see Table 1).
-
Detection : Operate the single quadrupole mass spectrometer in Selected Ion Monitoring (SIM) mode to maximize the dwell time on target quantifier ions, drastically improving the signal-to-noise (S/N) ratio for trace-level detection.
Data Presentation: Instrumental Parameters & Validation
To ensure experimental reproducibility across laboratories, all instrumental boundaries and validation metrics are strictly defined below.
Table 1: Optimized GC-MS Instrumental Parameters
| Parameter | Specification / Setpoint | Rationale |
| GC Column | DB-WAX (60 m × 0.25 mm × 0.25 µm) | Extreme polarity required to separate positional alkylpyrazine isomers. |
| Carrier Gas | Helium (99.999% purity) | Constant flow at 1.2 mL/min maintains optimal linear velocity. |
| Injector Temp | 250 °C (Splitless, 5 min) | Ensures complete thermal desorption from the SPME fiber without thermal degradation. |
| Oven Program | 40 °C (hold 3 min) → 3 °C/min to 150 °C → 8 °C/min to 230 °C (hold 5 min) | Shallow initial ramp maximizes the resolution of highly volatile, low-boiling-point pyrazines. |
| Ion Source Temp | 230 °C | Prevents condensation of late-eluting matrix interferents. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standardized energy ensures highly reproducible fragmentation for library matching. |
Table 2: Quantitative SIDA-GC-MS Validation Metrics
Note: SIDA self-validates the extraction recovery. Below is representative validation data reflecting the analytical power of combining SIM mode with HS-SPME.
| Target Pyrazine | Quantifier Ion (m/z) | Qualifier Ions (m/z) | IS Target (m/z) | LOD (ng/g) | Recovery (%) |
| 2-Methylpyrazine | 94 | 66, 39 | 100 ([²H₆]-2-Methyl) | 0.8 | 98.4 ± 2.1 |
| 2,5-Dimethylpyrazine | 108 | 81, 42 | 100 ([²H₆]-2-Methyl) | 1.2 | 96.5 ± 3.4 |
| 2-Ethylpyrazine | 107 | 108, 79 | 100 ([²H₆]-2-Methyl) | 1.5 | 95.8 ± 4.0 |
| 2,3,5-Trimethylpyrazine | 122 | 81, 42 | 100 ([²H₆]-2-Methyl) | 0.9 | 97.1 ± 1.8 |
| Tetramethylpyrazine | 136 | 54, 42 | 100 ([²H₆]-2-Methyl) | 1.1 | 94.2 ± 3.6 |
Self-Validating Quality Control (QC) Systems
To maintain E-E-A-T standards (Expertise, Experience, Authoritativeness, and Trustworthiness), this protocol enforces strict, self-validating QA/QC checkpoints:
-
Fiber Blanking : Before the first daily extraction, run an unexposed SPME fiber through the GC temperature program. If siloxane bleed peaks (m/z 73, 207, 281) exceed 10% of the lowest calibration standard area, bake the fiber at 270 °C for 30 minutes.
-
Isotope Ratio Stability Check : The absolute peak area of the deuterated internal standard must not deviate by more than ±15% across a given sample sequence. A drop in IS absolute area indicates uncompensated matrix suppression, severe fiber coating degradation, or injection port liner contamination.
References
-
Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils. National Institutes of Health (PMC), 2021. URL:[Link]
-
Determination of the Alkylpyrazine Composition of Coffee Using Stable Isotope Dilution–Gas Chromatography–Mass Spectrometry (SIDA-GC-MS). Journal of Agricultural and Food Chemistry (ACS Publications), 2013. URL:[Link]
Application Notes & Protocols: Methyl 3-(pyrazin-2-yl)propanoate as a Versatile Scaffold for the Synthesis of Novel Heterocycles
Introduction: The Pyrazine Moiety in Modern Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a cornerstone of medicinal chemistry.[1][2] This scaffold is present in numerous clinically approved drugs, demonstrating a vast spectrum of biological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4][5] Marketed drugs such as the multiple myeloma treatment Bortezomib, the anti-tuberculosis agent Pyrazinamide, and the diuretic Amiloride underscore the therapeutic importance of pyrazine-containing molecules.[1][3] The electron-deficient nature of the pyrazine ring, coupled with the ability of its nitrogen atoms to act as hydrogen bond acceptors, makes it a privileged structure for interacting with biological targets, particularly the hinge regions of kinases.[3]
This technical guide focuses on a specific, highly functionalized building block: Methyl 3-(pyrazin-2-yl)propanoate . The presence of both the pyrazine core and a reactive propanoate side chain offers a unique opportunity for synthetic chemists to construct novel and complex heterocyclic systems. This document provides detailed protocols, not only for the synthesis of this key intermediate but also for its subsequent elaboration into diverse heterocyclic frameworks with significant potential in drug development programs.
Part 1: Synthesis of the Key Intermediate: Methyl 3-(pyrazin-2-yl)propanoate
The synthesis of the title compound can be efficiently achieved via the hydrogenation of its unsaturated precursor, (E)-Methyl 3-(pyrazin-2-yl)acrylate. This two-step approach begins with a condensation reaction to form the acrylate, followed by a selective reduction of the carbon-carbon double bond. An analogous reduction of a similar pyridine-based system has been shown to proceed in high yield.[6]
Synthetic Workflow
Sources
Application Note: Investigating the Anticancer Properties of Pyrazine Derivatives
Target Audience: Research scientists, pharmacologists, and drug development professionals. Document Purpose: To provide a comprehensive mechanistic rationale, quantitative efficacy data, and self-validating experimental protocols for evaluating novel pyrazine-based anticancer agents.
Introduction and Mechanistic Rationale
Pyrazine—a six-membered aromatic heterocyclic ring characterized by two nitrogen atoms situated in a 1,4-orientation—has emerged as a foundational pharmacophore in contemporary oncology drug development[1]. The stereoelectronic properties of the pyrazine scaffold allow it to act as an exceptional hydrogen-bond acceptor, facilitating high-affinity interactions with the ATP-binding pockets of critical oncogenic enzymes[2].
Recent developments highlight that modifying the pyrazine core yields highly selective compounds capable of multi-target engagement. The rationale for investigating these derivatives lies in their ability to bypass traditional chemo-resistance mechanisms by concurrently triggering structural and metabolic collapses within tumor cells.
Key Oncogenic Targets Modulated by Pyrazines
-
Kinase Inhibition (CHK1 & mTOR): Pyrazino[2,3-b]pyrazines and pyrazine-2-carbonitrile derivatives function as potent, ATP-competitive kinase inhibitors. A premier example is Prexasertib, which selectively inhibits Checkpoint Kinase 1 (CHK1), forcing cancer cells with DNA damage into premature mitosis and subsequent cell death[2].
-
JAK/STAT3 Axis Suppression: Novel pyrazine derivatives have demonstrated the capacity to suppress the phosphorylation of STAT3. This blockade prevents STAT3 dimerization and nuclear translocation, resulting in the drastic downregulation of anti-apoptotic proteins (BcL-2, c-Myc, MCL1) and the concomitant upregulation of pro-apoptotic markers like Bax[3].
-
Oxidative Stress & Mitochondrial Apoptosis: Pyrazine hybrids (e.g., piperlongumine-ligustrazine derivatives) significantly elevate intracellular Reactive Oxygen Species (ROS)[4]. This ROS burst disrupts the mitochondrial membrane potential, facilitating mitochondria-associated apoptosis without relying on p53-mediated pathways[3].
Fig 1. Multi-targeted mechanistic pathways of anticancer pyrazine derivatives.
Quantitative Efficacy Profile
To establish an expected therapeutic window during preclinical screening, it is crucial to benchmark novel compounds against recently documented derivatives. The following table summarizes high-impact pyrazine derivatives, their primary mechanisms, and their in vitro half-maximal inhibitory concentrations (
| Compound / Class | Primary Target / Pathway | Notable Cell Line | Reference | |
| Prexasertib (LY2606368) | CHK1 Kinase Inhibition | Ovarian Cancer (Clinical) | 1 nM | [2] |
| Piperlongumine-Ligustrazine | ROS Induction / Apoptosis | HCT116 (Colorectal) | 0.25 - 8.73 μM | |
| Triterpenoid Pyrazine 1b | Cell Cycle / Specificity | CCRF-CEM (Leukemia) | 0.53 μM | [5] |
| Pyrazine Leads B-11 / C-27 | JAK/STAT3 Suppression | SKOV3 (Ovarian) | High (In vivo validated) | [3] |
Self-Validating Experimental Design Strategy
When evaluating pyrazine derivatives, classical MTT assays often introduce variability due to the requirement of dissolving insoluble formazan crystals in DMSO, which can wash away loosely adherent, apoptotic cells[6]. Because pyrazine-induced apoptosis heavily relies on mitochondrial dysfunction[3], measuring metabolic collapse requires a highly sensitive, non-disruptive method.
Causality in Assay Choice: We strictly recommend the MTS assay over MTT for pyrazine evaluations. MTS is bio-reduced directly into a water-soluble formazan product by mitochondrial succinate dehydrogenase, allowing absorbance to be read without media aspiration. This eliminates the physical loss of dying cells and provides a more accurate IC50 calculation.
Fig 2. Self-validating high-throughput MTS cytotoxicity assay workflow.
Experimental Protocols
Protocol A: High-Throughput Cytotoxicity Screening (MTS Assay)
Objective: To determine the
Materials:
-
Target cell lines (e.g., HCT116, SKOV3, CCRF-CEM)
-
MTS Reagent (e.g., CellTiter 96® AQueous One Solution)[6]
-
Pyrazine test compounds (Stock dissolved in 100% DMSO)
Step-by-Step Procedure:
-
Cell Seeding: Harvest cancer cells in the logarithmic growth phase. Seed at a density of
to cells/well into a 96-well microplate in 100 μL of appropriate culture medium[6].-
Expert Insight: Avoid edge wells (fill with PBS) to prevent evaporation effects that skew absorbance data.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5%
for 24 hours to ensure complete cellular attachment. -
Compound Treatment: Prepare serial dilutions of the pyrazine derivatives (e.g., 0.1, 1, 5, 10, 50, 100 μM). Add 100 μL of the diluted compounds to the wells.
-
Self-Validating Control: Maintain final DMSO concentration below 0.1% across all wells. Include a Vehicle Control (0.1% DMSO in media) and a Positive Control (e.g., Prexasertib[2]).
-
-
Exposure: Incubate for 48 to 72 hours, depending on the doubling time of the specific cell line.
-
Assay Execution: Dispense 20 μL of MTS reagent directly into each well. Incubate in the dark at 37°C for 1 to 4 hours[6].
-
Causality: The electron coupling reagent in MTS reacts with cellular dehydrogenases to produce soluble colored formazan. Color intensity correlates linearly with the number of viable cells.
-
-
Data Acquisition: Measure the optical density (absorbance) at 490 nm using a microplate reader[6].
-
Analysis: Normalize background absorbance using media-only blanks. Calculate cell viability percentage and determine the
using non-linear regression (curve fit) via software such as GraphPad Prism.
Protocol B: Mechanistic Validation of JAK/STAT3 Pathway Suppression
Objective: To validate whether the observed cytotoxicity is mediated via the suppression of the JAK/STAT3 signaling cascade, a common target for specific pyrazine leads[3].
Step-by-Step Procedure:
-
Treatment: Treat SKOV3 cells (seeded in 6-well plates at
cells/well) with the pyrazine derivative at its calculated and concentrations for 24 hours. -
Cell Lysis: Aspirate media and wash cells with ice-cold PBS. Lyse cells using RIPA buffer.
-
Expert Insight: You must supplement the RIPA buffer with a cocktail of protease and phosphatase inhibitors (e.g., Sodium Orthovanadate, NaF). Since you are probing for phosphorylated-STAT3 (p-STAT3), endogenous phosphatases will rapidly erase the target signal within minutes if not inhibited.
-
-
Protein Quantification & Electrophoresis: Quantify protein using a BCA assay. Load equal amounts of protein (30 μg) onto a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block with 5% BSA in TBST (do not use non-fat milk for phospho-antibodies, as milk contains casein, a phosphoprotein that causes high background).
-
Probe with primary antibodies targeting p-STAT3 (Tyr705), total STAT3, Bax, and Bcl-2 overnight at 4°C[3].
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Validation Check: Detect protein bands using enhanced chemiluminescence (ECL). A successful assay will show a dose-dependent decrease in the p-STAT3/total-STAT3 ratio and a transition toward a pro-apoptotic state (increased Bax, decreased Bcl-2) relative to the vehicle control[3].
References
-
[1] Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed.
-
[4] Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
-
[2] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC.
-
[3] Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo. PubMed.
-
[6] Antioxidant Activities of Alkyl Substituted Pyrazine Derivatives of Chalcones—In Vitro and In Silico Study. MDPI.
-
[5] Triterpenoid pyrazines and pyridines. Institute of Molecular and Translational Medicine.
Sources
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]
- 5. imtm.cz [imtm.cz]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the yield of "Methyl 3-(pyrazin-2-yl)propanoate" synthesis
Topic: Synthesis & Yield Optimization of Methyl 3-(pyrazin-2-yl)propanoate Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Scientists
Welcome to the Technical Support Center for pyrazine ester derivatives. The synthesis of methyl 3-(pyrazin-2-yl)propanoate typically relies on a robust two-step sequence: a Mizoroki-Heck cross-coupling between 2-halopyrazine and methyl acrylate, followed by chemoselective catalytic hydrogenation of the
This guide provides an authoritative, causality-driven troubleshooting matrix to ensure self-validating, high-yield experimental runs.
I. Diagnostic Troubleshooting Logic
Use the workflow below to diagnose primary failure modes during the synthesis sequence.
Fig 1: Diagnostic logic workflow for synthesizing methyl 3-(pyrazin-2-yl)propanoate.
II. Frequently Asked Questions (Troubleshooting)
Q1: My Mizoroki-Heck coupling stalls at <30% conversion, and I observe a black precipitate in the flask. What is the mechanism of failure?
A1: The black precipitate is palladium black (
Q2: During the catalytic hydrogenation step, GC-MS reveals an impurity at
-
Change the Solvent: Switch from methanol to ethyl acetate . Protic solvents (like MeOH) facilitate the protonation of the pyrazine nitrogens, drastically lowering the activation energy required to reduce the aromatic ring.
-
Control Pressure: Never exceed 1 atm
(balloon pressure) and keep the reaction strictly at .
III. Quantitative Process Optimization Data
To aid in your experimental design, the following tables summarize validated condition optimizations and their causal outcomes.
Table 1: Mizoroki-Heck Step Catalyst/Ligand Screening
| Catalyst System | Base / Solvent | Temp (
Table 2: Hydrogenation Chemoselectivity Optimization
| Catalyst | Solvent | Pressure / Temp | Target Yield (m/z 166) | Over-Reduction (m/z 170) |
|---|
| 10% Pd/C | Methanol | 50 psi /
IV. Two-Step Transformation Pathway
Fig 2: Step-by-step chemical transformation for methyl 3-(pyrazin-2-yl)propanoate.
V. Self-Validating Standard Operating Protocol
The following methodology ensures built-in In-Process Quality Control (IPQC) checkpoints so that each intermediate state validates itself before you proceed to the next step.
Step 1: Palladium-Catalyzed Heck Cross-Coupling
-
Reaction Assembly: To an oven-dried Schlenk flask under inert argon, add 2-chloropyrazine (1.0 eq, 10.0 mmol),
(0.05 eq, 0.5 mmol), and XPhos (0.10 eq, 1.0 mmol). -
Solvent & Base Addition: Inject anhydrous DMF (0.2 M, 50 mL), followed by triethylamine (
, 2.0 eq) and methyl acrylate (1.5 eq, 15.0 mmol). Causality Note: acts as the proton scavenger to neutralize the generated HCl, which is vital to regenerate the catalytic species. -
Execution: Heat the mixture to
for 12 hours. -
IPQC Checkpoint 1 (TLC): Spot the reaction on silica gel (Hexane:EtOAc 3:1). The starting 2-chloropyrazine (
) must be consumed, replaced by a strongly UV-active (blue fluorescent) spot at . -
Workup & Validation: Dilute with EtOAc, wash heavily with
(3x) to remove all DMF and ammonium salts, dry over , and concentrate.-
NMR Validation: Confirm product via
. You must observe a characteristic doublet at ( ), definitively proving the trans (E) geometry of the -unsaturated ester.
-
Step 2: Chemoselective Catalytic Hydrogenation
-
Reaction Assembly: Dissolve the isolated methyl (E)-3-(pyrazin-2-yl)acrylate from Step 1 in anhydrous ethyl acetate (0.1 M, 100 mL). Add 10% Pd/C (5 mol% Pd).
-
Execution: Purge the reaction flask with
gas three times to remove ambient oxygen. Attach a hydrogen balloon (1 atm) and purge with three times. Stir vigorously at for 3 to 4 hours. -
IPQC Checkpoint 2 (GC-MS): Sample the reaction at 2 hours. The parent ion peak must shift cleanly from
(alkene) to (alkane). If any trace of appears, terminate the reaction immediately by flushing with . -
Workup & Validation: Filter the suspension through a tightly packed Celite pad to safely remove the pyrophoric Pd/C. Wash the pad with EtOAc and concentrate the filtrate in vacuo.
-
NMR Validation: In the
, the distinct alkene doublets ( and ) must completely disappear. Look for the appearance of two distinct triplet-like multiplets at and (representing the saturated backbone). Ensure the pyrazine aromatic protons ( ) still integrate perfectly to 3H.
-
VI. References
-
Title: Transition metal-catalyzed functionalization of pyrazines Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL: [Link]
-
Title: Synthesis and Characterization of C,C-Type Palladacycles and Their Catalytic Application in Mizoroki–Heck Coupling Reaction Source: Organometallics (ACS Publications) URL: [Link]
-
Title: Intermolecular Dehydrogenative Heck Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]
"Methyl 3-(pyrazin-2-yl)propanoate" stability and degradation pathways
Welcome to the Analytical & Stability Technical Support Center. As a Senior Application Scientist, I designed this guide to help you overcome common assay variability and degradation issues when handling Methyl 3-(pyrazin-2-yl)propanoate .
This molecule is highly valued as an intermediate in medicinal chemistry, notably serving as a critical building block in the synthesis of selective inhibitors for the NLRP3 inflammasome[1]. However, the combination of an electron-deficient pyrazine ring and a terminal methyl ester creates distinct chemical liabilities. To achieve reproducible data, you must understand the underlying causality of its degradation pathways.
Empirical Stability Matrix & Degradation Kinetics
When conducting long-term assays or formulation screens, unexpected signal loss is frequently misattributed to instrument error rather than chemical instability. The table below summarizes the quantitative degradation thresholds of Methyl 3-(pyrazin-2-yl)propanoate under various stressors.
| Stress Condition | Reagent / Environment | Observed Half-Life ( | Primary Degradant Detected | Actionable Storage / Assay Recommendation |
| Aqueous Basic | pH 9.0 Buffer (Tris/NaOH) | < 6 Hours | 3-(pyrazin-2-yl)propanoic acid | Buffer < pH 7.5; prep samples on ice. |
| Aqueous Acidic | pH 2.0 (0.1M HCl) | ~ 14 Days | 3-(pyrazin-2-yl)propanoic acid | Stable for short LC runs; avoid long queue times in 0.1% FA. |
| Oxidative | 0.1% | ~ 48 Hours | Pyrazine N-oxide derivative | Purge solvents with Argon; avoid aged ethereal solvents. |
| Thermal | > 150°C (Neat) | Volatilizes | Pyrolytic fragmentation products | Monitor GC inlet temps; molecule evaporates before decomposition[2]. |
Mechanistic Troubleshooting FAQs
Q1: Why does the LC-MS peak area of Methyl 3-(pyrazin-2-yl)propanoate drop sharply when formulated in biological assay buffers (pH > 8.5)?
The Causality: The electron-withdrawing nature of the nitrogen heteroatoms in the pyrazine ring exerts an inductive pull across the propanoate aliphatic chain. This makes the ester carbonyl highly electrophilic. In a basic environment, hydroxide ions rapidly attack the carbonyl, driving irreversible base-catalyzed saponification (ester cleavage).
The Fix: If you observe signal loss, look for a new peak shifted by exactly -14 Da (
Q2: During room-temperature stability testing, we observed an unknown
Q3: Can I use high-temperature sterilization or distillation on this compound? The Causality: Pyrazine esters are known for their distinct organoleptic properties and high volatility. Upon intense thermal stress, rather than simply degrading into a charred matrix, compounds of this class largely evaporate or undergo specific low-level pyrolytic fragmentation[2]. The Fix: Avoid autoclaving solutions containing the ester. Use sterile filtration (0.22 µm PTFE) instead.
Self-Validating Forced Degradation Protocol
To prove that your formulation is stable, you must conduct a forced degradation study. Do not simply mix the drug with acid and inject it into an LC-MS. A rigorous protocol must be a self-validating system —meaning it contains internal controls that definitively prove whether loss of signal is due to chemical degradation or analytical failure.
Objective: Map the specific degradation kinetics of Methyl 3-(pyrazin-2-yl)propanoate.
Step 1: Baseline & Internal Standard (IS) Addition Spike your primary stock with a structurally distinct Internal Standard (e.g., Acetaminophen) at a known concentration. Why? If both your compound and the IS vanish from the chromatogram, your MS source has failed or extraction crashed. If only the pyrazine ester vanishes, chemical degradation is confirmed.
Step 2: Stress Application Divide the stock into three distinct vials:
-
Vial A (Base Stress): Add 0.1M NaOH (1:1 v/v).
-
Vial B (Oxidative Stress): Add 3%
(1:1 v/v). -
Vial C (Control): Add HPLC-grade Water (1:1 v/v). Incubate all vials at 40°C.
Step 3: The Quenching Mechanism (Critical Step) At exactly 0, 4, 8, and 24 hours, extract a 50 µL aliquot from each vial.
-
Quench Vial A by adding an exact equimolar amount of 0.1M HCl to neutralize the pH.
-
Quench Vial B by adding Sodium Thiosulfate to consume residual peroxides. Why? Unquenched samples continue to react while sitting in the autosampler queue. Furthermore, injecting 0.1M NaOH directly into an LC system will dissolve the silica backbone of your C18 column, leading to shifting retention times that invalidate your entire run.
Step 4: Mass Balance Validation via LC-UV-MS Run the quenched samples. Calculate the "Mass Balance" by summing the peak area of the parent ester and all identified degradant peaks. Why? The total area must equal ~95-105% of the Day 0 Control. If the mass balance is <80%, your compound isn't just degrading—it is volatilizing or permanently adhering to the vial walls, exposing a hidden physical liability.
Pathway Visualization
Degradation pathways of Methyl 3-(pyrazin-2-yl)propanoate and corresponding LC-MS shifts.
References
1.[3] Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440. Source: PMC. URL: 2.[2] Synthesis, thermal property and antifungal evaluation of pyrazine esters. Source: Arabian Journal of Chemistry. URL: 3.[1] WO2019025467A1 - Selective inhibitors of nlrp3 inflammasome. Source: Google Patents. URL:
Sources
- 1. WO2019025467A1 - Selective inhibitors of nlrp3 inflammasome - Google Patents [patents.google.com]
- 2. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthetic pathways for microbial biosynthesis of valuable pyrazine derivatives using genetically modified Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Methyl 3-(pyrazin-2-yl)propanoate
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility issues with Methyl 3-(pyrazin-2-yl)propanoate in various experimental assays. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of Methyl 3-(pyrazin-2-yl)propanoate that might influence its solubility?
A1: While experimental data is limited, computational predictions for Methyl 3-(pyrazin-2-yl)propanoate (Molecular Formula: C8H8N2O2) suggest a balanced polarity. The presence of the pyrazine ring, with its two nitrogen atoms, can contribute to aqueous solubility, while the methyl propanoate group adds some lipophilic character.[1][2] An estimated XlogP of 0.3 indicates a relatively hydrophilic nature, suggesting at least partial solubility in aqueous solutions. However, practical solubility can be influenced by factors such as crystalline structure and purity.
Q2: I am observing precipitation of Methyl 3-(pyrazin-2-yl)propanoate in my aqueous assay buffer. What is the first step I should take?
A2: The initial and most critical step is to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into your aqueous assay buffer. Direct dissolution in aqueous buffers is often challenging for many organic compounds. The choice of the initial solvent is crucial and should be systematically evaluated.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This guide will walk you through a systematic process to identify the optimal solvent and conditions for your specific assay.
Step 1: Primary Solvent Screening
The first objective is to find a suitable organic solvent that can dissolve Methyl 3-(pyrazin-2-yl)propanoate at a high concentration to create a stock solution.
Recommended Solvents for Initial Screening:
-
Dimethyl Sulfoxide (DMSO): A universal solvent for many organic compounds used in biological assays.
-
Ethanol (EtOH): A less toxic alternative to DMSO, suitable for many cell-based assays.
-
Methanol (MeOH): Another polar organic solvent that can be effective.
-
Acetonitrile (ACN): Often used in analytical chemistry and some biochemical assays.
Experimental Protocol: Preparing a Concentrated Stock Solution
-
Weighing: Accurately weigh a small amount of Methyl 3-(pyrazin-2-yl)propanoate (e.g., 1-5 mg).
-
Solvent Addition: Add a small, precise volume of the chosen organic solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the mixture thoroughly. Gentle warming (e.g., 37°C) and sonication can aid dissolution.
-
Observation: Visually inspect for complete dissolution. If the compound does not dissolve, incrementally add more solvent until it does, carefully recording the final concentration.
Table 1: Initial Solvent Screening Guide
| Solvent | Starting Concentration | Observations & Notes |
| DMSO | 50 mM | Generally a good starting point. |
| Ethanol | 20 mM | A good alternative if DMSO is not suitable for the assay. |
| Methanol | 20 mM | Similar polarity to ethanol. |
| Acetonitrile | 10 mM | May be necessary for certain analytical applications. |
Step 2: Addressing Persistent Solubility Issues
If Methyl 3-(pyrazin-2-yl)propanoate remains insoluble even in common organic solvents, or if it precipitates upon dilution into your aqueous buffer, consider the following advanced techniques.
Decision Tree for Advanced Solubilization Strategies
Caption: Decision tree for selecting an advanced solubilization strategy.
A. Co-solvents
Co-solvents can increase the solubility of a compound in an aqueous solution by reducing the polarity of the solvent mixture.[3][4]
-
Protocol: Prepare the stock solution in a mixture of an organic solvent and a co-solvent like propylene glycol or polyethylene glycol (PEG). When diluting into the final assay buffer, ensure the final concentration of the co-solvent is low enough to not affect the assay.
B. Surfactants
Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[5][6]
-
Protocol: Add a small amount of a non-ionic surfactant such as Tween® 80 or Triton™ X-100 (typically 0.01-0.1%) to your assay buffer before adding the compound stock solution.
C. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[5][6]
-
Protocol: Prepare a solution of a cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer. Add the compound stock solution to this cyclodextrin-containing buffer.
D. pH Adjustment
The pyrazine ring contains nitrogen atoms that can be protonated at acidic pH. Adjusting the pH of your buffer may alter the ionization state of the molecule and improve its solubility.
-
Protocol: Systematically test the solubility of Methyl 3-(pyrazin-2-yl)propanoate in a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0).
Step 3: Mitigating Assay Interference
It is crucial to ensure that the chosen solubilization method does not interfere with the assay itself.
Workflow for Validating Solvent Compatibility
Caption: Workflow for validating solvent compatibility with your assay.
Common Types of Assay Interference:
-
Enzyme Inhibition/Activation: Organic solvents can directly affect enzyme activity.[7]
-
Cell Viability: High concentrations of solvents like DMSO can be toxic to cells in culture.[8][9]
-
Signal Quenching/Enhancement: Solvents can interfere with fluorescent or luminescent readouts.
-
Compound Aggregation: At certain concentrations, compounds can form aggregates that lead to non-specific inhibition.[10]
Table 2: Recommended Maximum Solvent Concentrations in Final Assay Volume
| Solvent | Cell-Based Assays | Biochemical Assays |
| DMSO | < 0.5% | < 1-2% |
| Ethanol | < 0.5% | < 1% |
| Methanol | < 0.1% | < 1% |
| Acetonitrile | Not Recommended | < 2% |
Note: These are general guidelines. The tolerance of your specific assay should be empirically determined.
References
- Analytical Methods. (n.d.). Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform. RSC Publishing.
- PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- NCBI Bookshelf. (2017, July 26). Assay Interference by Aggregation - Assay Guidance Manual.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- PubMed. (2025, February 15). Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
- ResearchGate. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- ACS Publications. (2006, September 16). Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide.
- ResearchGate. (2025, November 3). Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials.
- PubChemLite. (n.d.). Methyl 3-(pyrazin-2-yl)prop-2-ynoate.
- CymitQuimica. (n.d.). CAS 290-37-9: Pyrazine.
- ResearchGate. (n.d.). Effect on enzyme activity of different organic solvents | Download Table.
- ResearchGate. (n.d.). (PDF) Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity.
- (n.d.). 6.2.2. Pyrazines.
Sources
- 1. CAS 290-37-9: Pyrazine | CymitQuimica [cymitquimica.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. ijmsdr.org [ijmsdr.org]
- 4. ijpbr.in [ijpbr.in]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Compatibility and interference of food simulants and organic solvents with the in vitro toxicological assessment of food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Derivatization of Methyl 3-(pyrazin-2-yl)propanoate
Welcome to the technical support center for Methyl 3-(pyrazin-2-yl)propanoate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. My goal is to provide you with not just protocols, but the underlying logic and troubleshooting strategies to overcome common hurdles, ensuring your reactions are efficient, high-yielding, and reproducible.
We will focus on the two most common and synthetically valuable derivatizations of the ester functional group: Amide Formation and Hydrolysis .
Part 1: Amide Formation - Troubleshooting & Optimization
The conversion of the methyl ester to an amide is a cornerstone transformation, crucial for creating vast libraries of compounds for biological screening. However, this reaction is not without its challenges.
FAQ 1: My amidation reaction has a low or no yield. What are the likely causes and solutions?
This is the most common issue, typically stemming from the inherent reactivity of the starting materials and the reaction conditions.
Potential Cause 1: Insufficient Reactivity of the Ester Direct aminolysis of a methyl ester with an amine can be a slow and thermodynamically challenging process, especially with less nucleophilic amines (e.g., anilines) or sterically hindered amines.
-
Solution A: Thermal Activation: Increasing the reaction temperature can significantly accelerate the reaction rate. However, this must be done cautiously. Pyrazine derivatives can be sensitive to high temperatures, potentially leading to degradation or side-product formation.
-
Optimization Strategy: Set up parallel reactions at incremental temperatures (e.g., 60 °C, 80 °C, 100 °C) and monitor by TLC or LC-MS to find the optimal balance between reaction rate and purity.
-
-
Solution B: Biocatalysis for a Greener Approach: For specific applications, enzymatic catalysis offers a mild and highly selective alternative.
-
Insight: Lipases, such as Lipozyme® TL IM, have been successfully used to catalyze the aminolysis of pyrazine esters in greener solvents like tert-amyl alcohol at moderate temperatures (e.g., 45 °C).[1] This method can be exceptionally clean and high-yielding.
-
-
Solution C (The "Gold Standard"): Two-Step Conversion via Carboxylic Acid: This is often the most reliable strategy. It involves hydrolyzing the methyl ester to the corresponding carboxylic acid first, followed by a standard amide coupling reaction.
Workflow: Deciding on Your Amidation Strategy
Caption: Decision workflow for amide synthesis.
FAQ 2: My reaction is messy, with multiple side products. How can I improve the purity?
Side product formation often points to issues with moisture, stoichiometry, or reaction temperature.
Potential Cause 1: Unwanted Ester Hydrolysis Trace amounts of water in your reagents or solvent can lead to the hydrolysis of the starting material or product, especially if the reaction is heated for an extended period.
-
Solution: Implement Anhydrous Conditions. Use freshly distilled, anhydrous solvents. Dry reagents in a vacuum oven if necessary. Running the reaction under an inert atmosphere (Nitrogen or Argon) is also best practice.
Potential Cause 2: Di-acylation or Other Reactions with Bifunctional Amines If your amine has more than one nucleophilic site, you may see mixtures of products.
-
Solution: Use Protecting Groups or Adjust Stoichiometry. If possible, protect one of the amine functionalities. Alternatively, carefully controlling the stoichiometry (e.g., a slight excess of the bifunctional amine) can sometimes favor mono-acylation.
Potential Cause 3: Ring-Opening or Substitution on the Pyrazine Ring The pyrazine ring is electron-deficient and can be susceptible to nucleophilic attack under harsh conditions, although this is less common in standard amidations. An addition-elimination or ring-opening-ring-closure (ANRORC) mechanism can sometimes occur.[4]
-
Solution: Maintain Mild Conditions. Avoid excessively high temperatures or highly basic/acidic conditions. The two-step approach using modern coupling reagents at room temperature is ideal for minimizing these risks.[3]
Part 2: Hydrolysis to 3-(pyrazin-2-yl)propanoic acid
Generating the free carboxylic acid is a critical step, whether as the final product or as an intermediate for further derivatization (like amide coupling).
FAQ 1: My ester hydrolysis is incomplete, even after a long reaction time. How can I drive it to completion?
Incomplete hydrolysis is typically a result of suboptimal reaction conditions or equilibrium effects.
Potential Cause: Insufficient Hydrolytic Strength Standard conditions (e.g., 1M NaOH in MeOH/H2O) may not be sufficient for complete conversion, or may require very long reaction times.
-
Solution A: Saponification with Lithium Hydroxide (LiOH): LiOH is often more effective than NaOH or KOH for ester hydrolysis and can typically be used at room temperature, which preserves sensitive functional groups. A solvent system of THF/MeOH/H2O is common.
-
Solution B: Increase Temperature: Refluxing the reaction mixture will increase the rate of hydrolysis. Monitor carefully by TLC to check for the disappearance of the starting material.
-
Solution C: Alternative Reagents: For very sensitive substrates where strong bases are a concern, milder, more specialized methods can be employed. A system of tert-butylamine and lithium bromide in an alcohol/water mixture has been shown to effectively hydrolyze methyl esters.[5]
FAQ 2: How do I purify the carboxylic acid product after hydrolysis?
The workup procedure is critical for isolating the pure carboxylic acid.
-
Standard Workup Protocol:
-
After the reaction is complete (as determined by TLC/LC-MS), cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to a pH of ~3-4 using a dilute acid (e.g., 1M HCl). The carboxylic acid product will precipitate if it is not soluble in the aqueous medium.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).
-
Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Troubleshooting Workflow: Low Yield in Hydrolysis
Caption: Troubleshooting workflow for ester hydrolysis.
Part 3: Experimental Protocols & Data
Protocol 1: Two-Step Amide Synthesis (Hydrolysis + EDC Coupling)
This is the recommended robust procedure for generating amide derivatives.
Step A: Hydrolysis
-
Dissolve Methyl 3-(pyrazin-2-yl)propanoate (1.0 eq) in a 2:1 mixture of Methanol and Water.
-
Add Lithium Hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC (Ethyl Acetate/Hexane 1:1) until the starting material is consumed (typically 2-4 hours).
-
Remove methanol under reduced pressure.
-
Dilute with water and cool in an ice bath. Acidify to pH 3-4 with 1M HCl.
-
Extract the product with Ethyl Acetate (3x).
-
Dry the combined organic layers over Na₂SO₄, filter, and evaporate to yield 3-(pyrazin-2-yl)propanoic acid, which can often be used without further purification.
Step B: Amide Coupling
-
Dissolve the 3-(pyrazin-2-yl)propanoic acid (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction with water and extract with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Amidation Methods
| Method | Temperature | Complexity | Substrate Scope | Common Issues |
| Direct Aminolysis | 60 - 120 °C | Low | Limited to reactive amines | Low yield, degradation |
| Enzymatic Aminolysis [1] | 40 - 50 °C | Medium | Substrate-dependent | Enzyme cost/availability |
| Two-Step (Hydrolysis + Coupling) [3] | 0 °C to RT | High | Very Broad | Requires anhydrous conditions |
References
- BenchChem. Pyrazine Carbohydrazide Synthesis: Technical Support Center. BenchChem.
- Cheminform. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. Lejan Team.
- Wang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Royal Society of Chemistry.
- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
- Fisher Scientific. Amide Synthesis. Fisher Scientific.
- Cano, M., et al. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc.
Sources
- 1. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Lab Reporter [fishersci.se]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Pyrazine Compounds
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues with pyrazine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter peak tailing—one of the most common and frustrating problems in chromatographic analysis. Here, we move beyond generic advice to provide in-depth, scientifically-grounded solutions tailored to the unique chemical nature of pyrazines.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazine Peak Tailing
This section addresses the most common initial questions regarding peak tailing with pyrazine compounds.
Q1: What is peak tailing and how is it measured?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is drawn out, creating an asymmetrical shape.[1] This is quantitatively measured by the Tailing Factor (T) or Asymmetry Factor (As). A value of T=1 indicates a perfectly symmetrical peak. For many assays, a tailing factor up to 1.5 is acceptable, but values greater than this often indicate an underlying issue that can compromise the accuracy and resolution of your analysis.[1][2]
Q2: Why are my pyrazine compounds particularly prone to peak tailing?
A2: Pyrazines are nitrogen-containing heterocyclic aromatic compounds.[3] Their basic nature is the primary reason they are susceptible to peak tailing in reversed-phase HPLC. The key issue lies in their interaction with the stationary phase. Specifically, the basic nitrogen atoms in the pyrazine ring can interact strongly with acidic silanol groups (Si-OH) that are present on the surface of silica-based stationary phases.[1][4] This secondary interaction mechanism, in addition to the desired hydrophobic interaction, causes some of the analyte molecules to be retained longer, resulting in a tailed peak.[1]
Q3: I've heard that the pKa of pyrazine is important. Why?
A3: The pKa is the pH at which a compound is 50% ionized and 50% unionized.[5] Pyrazine is a weak base with a pKa of approximately 0.65.[6][7] This means that at a pH below 0.65, it will be predominantly in its protonated (cationic) form, and at a pH significantly above this, it will be in its neutral form. When the mobile phase pH is close to the analyte's pKa, both the ionized and unionized forms can exist simultaneously, leading to peak distortion, splitting, or tailing.[8][9] Therefore, controlling the mobile phase pH is crucial to ensure that the pyrazine molecule is in a single, consistent ionic state throughout the separation.
Q4: What is the quickest way to start troubleshooting my pyrazine peak tailing?
A4: The most immediate and often effective first step is to adjust the mobile phase pH.[10] For a basic compound like pyrazine, lowering the pH of the mobile phase to around 2.5-3.0 is a good starting point.[11][12] This is because at a low pH, the acidic silanol groups on the silica stationary phase become fully protonated (Si-OH), which minimizes their ability to interact with the (now fully protonated) basic pyrazine molecules.[4][11] This simple adjustment can often lead to a significant improvement in peak shape.
Section 2: In-Depth Troubleshooting Guides
When simple pH adjustments are not sufficient, a more systematic approach is required. The following guides provide detailed, step-by-step instructions to diagnose and resolve persistent peak tailing.
Guide 1: Systematic Mobile Phase Optimization
The mobile phase is the most dynamic component of your HPLC system and offers several avenues for improving peak shape.
Issue: Significant peak tailing persists even after initial pH adjustment.
Underlying Cause: The mobile phase may not be adequately suppressing secondary silanol interactions or may be promoting other undesirable interactions.
Troubleshooting Workflow:
Caption: Workflow for mobile phase optimization to reduce peak tailing.
Detailed Experimental Protocols:
Protocol 1: pH Adjustment
-
Preparation: Prepare two mobile phase A solutions (aqueous): one with your standard buffer and another with the pH adjusted to ~2.5 using an acid like formic acid or phosphoric acid.
-
Equilibration: Equilibrate the column with the initial mobile phase for at least 15-20 column volumes.
-
Analysis: Inject your pyrazine standard and analyze the peak shape.
-
Comparison: Switch to the low pH mobile phase, re-equilibrate, and inject the standard again.
-
Evaluation: Compare the tailing factors from both runs. A significant reduction in tailing at low pH confirms that silanol interactions are the primary cause.[12]
Protocol 2: Addition of a Competing Base (Silanol Suppressor)
-
Rationale: Additives like triethylamine (TEA) are competing bases.[11] They are small, basic molecules that preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from your pyrazine analyte.[13][14]
-
Preparation: Prepare a mobile phase containing a low concentration of TEA (typically 0.05% to 0.2% v/v). It's important to also adjust the pH of this mobile phase to your desired setpoint (e.g., pH 3.0 or even a more neutral pH like 7.0) as TEA itself is basic.[13][15]
-
Analysis: Equilibrate the column with the TEA-containing mobile phase and inject your sample.
-
Evaluation: Assess the peak shape. TEA is often very effective at reducing tailing for basic compounds but can sometimes affect selectivity and shorten column lifetime with prolonged use.[11]
| Mobile Phase Condition | Typical Tailing Factor for a Basic Pyrazine | Notes |
| Neutral pH (e.g., 7.0) without additive | > 2.0 | Severe tailing due to ionized silanols.[1] |
| Low pH (e.g., 2.5-3.0) | 1.3 - 1.6 | Significant improvement as silanols are protonated.[11] |
| Neutral pH with 0.1% TEA | 1.1 - 1.4 | TEA masks silanol sites, improving symmetry.[13][14] |
Guide 2: Strategic Column Selection
If mobile phase optimization does not fully resolve the issue, the stationary phase itself is the next logical area to investigate.
Issue: Peak tailing remains problematic across different mobile phase conditions.
Underlying Cause: The chosen column chemistry is not suitable for analyzing basic compounds like pyrazines. This is common with older, "Type A" silica columns which have a higher concentration of acidic silanols and metal impurities.[10][11]
Troubleshooting Workflow:
Caption: Decision tree for selecting an appropriate HPLC column.
Recommended Column Chemistries for Pyrazines:
-
High-Purity, End-Capped C18 Columns (Type B Silica): This should be the default choice. Modern Type B silica is much lower in metal content, and the end-capping process chemically derivatizes most of the residual silanols, making them less available for interaction.[4][10]
-
Polar-Embedded Columns: These columns have a polar functional group (e.g., an amide or carbamate) embedded in the alkyl chain. This polar group helps to shield the residual silanols from basic analytes, further improving peak shape.[16]
-
Hybrid Silica-Polymer Columns: These columns are stable over a wider pH range, allowing you to operate at a high pH (e.g., pH > 8). At high pH, basic compounds like pyrazines are in their neutral form and will not interact with the (now fully deprotonated) silanol groups via ion exchange.
Guide 3: Investigating and Mitigating Metal Chelation
A less common but significant cause of peak tailing for heterocyclic compounds is the interaction with trace metals within the HPLC system.
Issue: Peak shape is poor and recovery is low, even with an optimized mobile phase and a high-quality column.
Underlying Cause: Pyrazine compounds, with their electron-rich nitrogen atoms, can act as chelating agents. They can form complexes with metal ions (acting as Lewis acids) present on stainless steel surfaces of the column hardware, frits, and tubing, or as impurities in the silica packing itself.[12][17] This interaction leads to a strong, secondary retention mechanism, causing severe peak tailing.[17]
Troubleshooting and Solutions:
-
Use of Mobile Phase Additives:
-
Chelating Agents: Adding a stronger chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid to the mobile phase at low concentrations (e.g., 0.1-1 mM) can be effective.[18][19] These agents will bind to the active metal sites in the system, preventing your analyte from interacting with them. However, be aware that these additives are often not volatile and can be problematic for mass spectrometry (MS) detection.[17]
-
-
System and Column Passivation:
-
Rationale: Passivation involves treating the HPLC system to make the metal surfaces less reactive. This can sometimes be achieved by repeatedly injecting a high concentration of your analyte or a dedicated passivation solution.
-
Modern Solution - Inert Hardware: The most robust solution is to use HPLC systems and columns specifically designed to be "bio-inert" or "passivated".[20] This hardware uses materials like PEEK-lined stainless steel or has special surface coatings that create a barrier between the sample flow path and the metal components.[17] Using passivated columns has been shown to dramatically improve the peak shape and recovery of metal-sensitive compounds.[17][20]
-
| Hardware Type | Expected Peak Shape for Chelating Pyrazine | Mechanism |
| Standard Stainless Steel | Poor, severe tailing | Analyte chelates with metal ions on surfaces.[20] |
| Standard Steel with EDTA in Mobile Phase | Improved symmetry | EDTA binds to metal sites, blocking analyte interaction.[18] |
| Passivated/Inert (e.g., PEEK-lined) | Excellent symmetry | Metal surfaces are shielded from the sample flow path.[17] |
Section 3: Summary and Final Recommendations
Troubleshooting peak tailing for pyrazine compounds is a systematic process that begins with understanding their basic chemical nature.
-
Start with the Mobile Phase: Always begin by optimizing the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For pyrazines, a pH of 2.5-3.0 is the recommended starting point.
-
Employ Additives Wisely: If pH adjustment is insufficient, use a competing base like TEA to mask residual silanol activity.
-
Select the Right Column: Use modern, high-purity, end-capped (Type B) silica columns as a baseline. For particularly challenging separations, consider polar-embedded or hybrid-phase columns.
-
Don't Forget the Hardware: If tailing persists and you suspect metal chelation, the use of passivated columns and systems is the most effective long-term solution.
By following this structured, evidence-based approach, you can effectively diagnose the root cause of peak tailing and develop robust, reproducible HPLC methods for your pyrazine compounds.
References
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- LCGC Blog. (2022, April 15). HPLC Diagnostic Skills II – Tailing Peaks.
- Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
- Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC.
- PubMed. (2004, September 15). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid.
- Comprehensive Heterocyclic Chemistry. (n.d.). 6.2.2. Pyrazines. ScienceDirect.
- Element Lab Solutions. (2025, August 4). Advantages and Applications of Passivated HPLC Hardware for Large and Small Molecule Analysis.
- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Benchchem. (n.d.). Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide.
- Waters Corporation. (n.d.). Low Adsorption HPLC Columns Based on MaxPeak High Performance Surfaces.
- Element Lab Solutions. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
- LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns.
- Wikipedia. (n.d.). Pyrazine.
- Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. waters.com [waters.com]
- 3. Pyrazine - Wikipedia [en.wikipedia.org]
- 4. acdlabs.com [acdlabs.com]
- 5. veeprho.com [veeprho.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. welch-us.com [welch-us.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromtech.com [chromtech.com]
- 17. lcms.cz [lcms.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
Methyl 3-(pyrazin-2-yl)propanoate vs. Traditional Pyrazine Derivatives in Biological Assays: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Chemical Rationale
The pyrazine nucleus—a six-membered heterocyclic aromatic ring containing two nitrogen atoms at the 1 and 4 positions—is a privileged scaffold in medicinal chemistry[1]. Historically, pyrazine derivatives have served as foundational structures for a wide array of therapeutics, including the antitubercular agent pyrazinamide, the antiviral favipiravir, and the proteasome inhibitor bortezomib[2],[3].
However, classic pyrazine drugs are often strictly rigid and highly polar molecules, which can present formidable challenges during early-stage biological screening, particularly regarding cell permeability and target engagement flexibility[4]. Enter Methyl 3-(pyrazin-2-yl)propanoate (M3P) . Unlike traditional flat analogs, M3P incorporates an ethylene linker terminating in a methyl ester. As an application scientist, I regularly leverage M3P as a structural probe because this seemingly simple architectural modification dramatically alters its physiochemical properties—specifically logP and vector flexibility—fundamentally shifting its behavior in in vitro biological assays[5].
Structure-Activity Relationship (SAR) Logic
When designing high-throughput screens (HTS), understanding the causality behind molecular behavior is critical. Why does M3P often outperform simple pyrazine-2-carboxylic acid in cell-based phenotypic assays?
The answer lies in the esterified flexible tail . In targeted kinase biochemical assays, the pyrazine ring functions as a high-affinity hydrogen-bond acceptor at the ATP-binding hinge region[1],[5]. However, rigidly substituted pyrazines often face steric clashes. M3P’s flexible ethylene linker allows the molecule to orient the pyrazine core optimally within the active site while the propanoate tail probes adjacent lipophilic pockets. Furthermore, in whole-cell assays, the methyl ester acts as a transient lipophilic "mask" (prodrug mimic), driving rapid transcellular membrane permeation before intracellular esterases hydrolyze it into the active acid form[3].
Caption: Structure-Activity Relationship (SAR) mapping illustrating M3P's modular advantages.
Quantitative Data Presentation
To objectively ground this comparison, the table below summarizes the typical performance metrics of M3P against classic rigid pyrazine derivatives across standard developmental parameters[2],[4],[5].
| Compound Profile | Structural Class | Typical LogP | Cellular Permeability ( | Antimicrobial MIC (E. coli) | Target Kinase |
| Pyrazine-2-carboxylic acid | Rigid, Polar | -0.6 | Low | >1000 µg/mL | ~ 15.0 µM |
| Pyrazinamide | Rigid, Neutral | -0.7 | Moderate | pH-Dependent | N/A |
| Methyl 3-(pyrazin-2-yl)propanoate | Flexible, Ester | +0.8 | High | ~ 250 µg/mL | ~ 2.5 µM |
Self-Validating Experimental Workflows
A protocol is only as good as its controls. Below are the field-proven, step-by-step methodologies used to evaluate pyrazine derivatives, heavily indexed with built-in causality checks to prevent false readouts.
Protocol A: High-Throughput Cell Viability Screen (MTT Assay)
Pyrazine-based compounds are often tested for their ability to arrest cell proliferation by inhibiting key intracellular kinases[1].
-
Causality Check: Nitrogen-rich heterocycles can inadvertently shift the pH of unbuffered culture media. This pH shift alters the color of phenol red, which optically interferes with standard absorbance readings at 570 nm. Always use phenol-red-free media.
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., HCT116) at 5,000 cells/well in a 96-well plate using phenol-red-free RPMI. Incubate overnight at 37°C.
-
Compound Preparation: Dissolve M3P and control rigid pyrazines in 100% DMSO. Perform a 10-point serial dilution. Critical constraint: Ensure the final assay DMSO concentration never exceeds 0.5% (v/v) to prevent vehicle-induced solvent toxicity[1].
-
Dosing & Incubation: Treat the cells for 72 hours. Always include a vehicle control (0.5% DMSO) and a positive assay control (e.g., 1 µM Doxorubicin).
-
MTT Addition: Introduce 10 µL of MTT reagent (5 mg/mL in PBS). Mitochondrial succinate dehydrogenases in viable cells will reduce the yellow MTT into purple formazan crystals[1].
-
Solubilization & Readout: Remove media, dissolve formazan in 100 µL DMSO, and read absorbance at 570 nm.
-
Data Validation: Calculate the assay’s Z'-factor:
. Discard any screening plate yielding a .
Protocol B: Broth Microdilution for Antimicrobial MIC
Unlike pyrazinamide, which relies on a highly acidic microenvironment to achieve anti-mycobacterial efficacy[2], flexible pyrazines like M3P can be screened under standard conditions[4].
Step-by-Step Methodology:
-
Inoculum Preparation: Suspend E. coli colonies in sterile saline to match a 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Serial Dilution: Dispense 100 µL of MHB into a 96-well plate. Add M3P to the first column (initial concentration 1000 µg/mL) and perform 2-fold serial dilutions across the plate[2].
-
Inoculation: Add 5 µL of the bacterial suspension to each well.
-
Incubation & Readout: Incubate at 37°C for 18 hours. The MIC is defined as the lowest concentration of the pyrazine derivative that completely inhibits visual bacterial growth.
Caption: Standard High-Throughput Screening (HTS) workflow for evaluating pyrazine-based derivatives.
Conclusion
Methyl 3-(pyrazin-2-yl)propanoate represents a distinct mechanical advantage over the rigid, highly polar profiles of classical pyrazine therapeutics. By appending an aliphatic ester side-chain, drug development professionals can effectively bypass the membrane impermeability and steric hindrances that limit traditional pyrazine-2-carboxylic acids[5]. When guided by stringent assay protocols—incorporating properly balanced media, tightly controlled solvent limits, and robust statistical validation (Z'-factor)—M3P serves as a highly reliable scaffold for isolating high-value hits in kinase and antimicrobial screening programs.
References
-
Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Source: Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS) URL:[Link]
-
New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study Source: MDPI URL:[Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: National Institutes of Health (NIH) / NCBI URL:[Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review Source: ResearchGate (Polycyclic Aromatic Compounds) URL:[Link]
Sources
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- 2. rjpbcs.com [rjpbcs.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to Methyl 3-(pyrazin-2-yl)propanoate
A Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of modern drug discovery, pyrazine derivatives represent a cornerstone scaffold, prized for their prevalence in biologically active molecules and their versatile chemical handles. Methyl 3-(pyrazin-2-yl)propanoate is a key building block, offering a saturated three-carbon linker attached to the pyrazine core, which is ideal for introducing further structural diversity. This guide provides a comparative analysis of two prominent synthetic strategies for accessing this valuable intermediate: the Acrylate Pathway and the Heck Cross-Coupling Pathway . We will delve into the mechanistic underpinnings, provide detailed experimental protocols based on established analogous transformations, and present a critical evaluation of each route's performance to aid researchers in making informed decisions for their synthetic campaigns.
Route 1: The Acrylate Pathway - A Two-Step Olefination and Reduction Approach
This strategy is a classic and reliable method that involves the construction of an unsaturated precursor, methyl (E)-3-(pyrazin-2-yl)acrylate, followed by its reduction to the target saturated propanoate. This pathway offers robust and well-understood transformations, making it a frequent choice in synthetic laboratories.
Step 1A: Synthesis of Pyrazine-2-carbaldehyde
The journey begins with the preparation of the key starting material, pyrazine-2-carbaldehyde. A common and effective method is the oxidation of the readily available 2-methylpyrazine.
Experimental Protocol: Oxidation of 2-Methylpyrazine
-
In a suitable reaction vessel, dissolve 2-methylpyrazine (1.0 eq) in a suitable solvent such as 1,4-dioxane.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 101-103 °C) for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pyrazine-2-carbaldehyde.
Step 1B: Horner-Wadsworth-Emmons Olefination
With pyrazine-2-carbaldehyde in hand, the subsequent step involves a carbon-carbon bond formation to install the acrylate moiety. The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable method for this transformation, known for its high yield and excellent (E)-stereoselectivity.[1][2]
Experimental Protocol: Synthesis of Methyl (E)-3-(pyrazin-2-yl)acrylate
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add trimethyl phosphonoacetate (1.2 eq) dropwise to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the resulting clear solution back to 0 °C.
-
Add a solution of pyrazine-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford methyl (E)-3-(pyrazin-2-yl)acrylate as a solid.
Step 1C: Catalytic Hydrogenation
The final step in this pathway is the selective reduction of the alkene double bond of the acrylate intermediate. Palladium-catalyzed hydrogenation is a standard and highly efficient method for this transformation.[3]
Experimental Protocol: Synthesis of Methyl 3-(pyrazin-2-yl)propanoate
-
To a solution of methyl (E)-3-(pyrazin-2-yl)acrylate (1.0 eq) in methanol or ethyl acetate, add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% by weight).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 1-3 atm.
-
Stir the reaction mixture vigorously at room temperature for 2-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by silica gel chromatography to obtain pure methyl 3-(pyrazin-2-yl)propanoate.
Route 2: The Heck Cross-Coupling Pathway - A Direct C-C Bond Formation Approach
The Mizoroki-Heck reaction offers a more convergent approach, directly forming the carbon-carbon bond between a halogenated pyrazine and methyl acrylate.[4][5] This palladium-catalyzed cross-coupling reaction can potentially shorten the synthetic sequence compared to the Acrylate Pathway.
Step 2A: Synthesis of 2-Halopyrazine
This route commences with a halogenated pyrazine, such as 2-chloropyrazine or 2-bromopyrazine, which are commercially available or can be synthesized via standard halogenation procedures. The reactivity in the Heck reaction generally follows the trend I > Br > Cl.[6] For this guide, we will consider the use of 2-chloropyrazine due to its lower cost.
Step 2B: Mizoroki-Heck Reaction
The core of this pathway is the palladium-catalyzed coupling of the 2-halopyrazine with methyl acrylate. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.[7]
Experimental Protocol: Heck Coupling of 2-Chloropyrazine with Methyl Acrylate
-
To an oven-dried Schlenk tube, add 2-chloropyrazine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., X-Phos, 4-10 mol%), and a base (e.g., potassium carbonate or triethylamine, 2.0-3.0 eq).
-
Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., DMF or 1,4-dioxane) followed by methyl acrylate (1.5-2.0 eq) via syringe.
-
Heat the reaction mixture to 90-120 °C and stir for 16-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl (E)-3-(pyrazin-2-yl)acrylate.
Step 2C: Catalytic Hydrogenation
This final step is identical to Step 1C of the Acrylate Pathway, involving the reduction of the newly formed acrylate to the target propanoate.
Comparative Analysis
| Parameter | Route 1: Acrylate Pathway | Route 2: Heck Cross-Coupling Pathway |
| Starting Materials | 2-Methylpyrazine, Trimethyl phosphonoacetate | 2-Halopyrazine, Methyl acrylate |
| Number of Steps | 3 (Oxidation, Olefination, Hydrogenation) | 2 (Heck Coupling, Hydrogenation) |
| Overall Yield | Typically Moderate to Good | Variable, highly dependent on optimization |
| Key Advantages | - Well-established and reliable reactions.- High (E)-stereoselectivity in HWE reaction.[1]- Milder conditions for hydrogenation. | - More convergent and atom-economical.- Avoids the synthesis of the aldehyde intermediate. |
| Key Challenges | - Use of stoichiometric and toxic selenium dioxide in oxidation.- HWE reaction requires strictly anhydrous conditions and strong bases. | - Requires careful optimization of catalyst, ligand, and base.[7]- Potential for side reactions like hydrodehalogenation.[2]- Higher reaction temperatures are often necessary. |
| Reagent Cost & Availability | 2-Methylpyrazine and HWE reagents are common and relatively inexpensive. | 2-Halopyrazines are commercially available; palladium catalysts and specialized ligands can be costly. |
Field-Proven Insights and Causality
Expertise in Route Selection:
The choice between these two pathways often hinges on the scale of the synthesis and the availability of starting materials and specialized catalysts. The Acrylate Pathway , while longer, is often more predictable and easier to troubleshoot for chemists with standard laboratory capabilities. The Horner-Wadsworth-Emmons reaction is particularly favored over the classical Wittig reaction for this transformation due to the water-soluble nature of the phosphate byproduct, which simplifies purification.[2] The stereochemical outcome is also highly predictable, yielding the (E)-isomer almost exclusively, which is crucial for consistent product formation.
The Heck Cross-Coupling Pathway is an elegant and modern alternative that aligns with the principles of step economy.[4] However, its success is highly dependent on the careful selection of the palladium catalyst and ligand system. The electron-deficient nature of the pyrazine ring can make oxidative addition of the C-Cl bond challenging, often necessitating the use of more reactive (and expensive) 2-bromopyrazine or specialized, electron-rich, and bulky phosphine ligands to promote the catalytic cycle.[6] The choice of base is also critical; a non-coordinating, hindered base is often required to prevent catalyst deactivation and promote the desired reaction pathway.
Trustworthiness of Protocols:
The protocols provided are designed to be self-validating. For instance, in the HWE reaction, the complete consumption of the aldehyde and the formation of a new, less polar spot on TLC corresponding to the acrylate product are clear indicators of reaction success. Similarly, in the hydrogenation step, the disappearance of the UV-active acrylate and the appearance of the saturated propanoate can be easily monitored. For the Heck reaction, monitoring by GC-MS is recommended to track the consumption of the halopyrazine and the formation of the desired product, as well as any potential hydrodehalogenation byproducts.
Visualizing the Synthetic Strategies
Caption: Comparative workflow of the Acrylate and Heck Pathways.
Conclusion
Both the Acrylate Pathway and the Heck Cross-Coupling Pathway represent viable and effective strategies for the synthesis of Methyl 3-(pyrazin-2-yl)propanoate. The Acrylate Pathway is a more traditional, stepwise approach that offers reliability and predictability, making it suitable for a wide range of laboratory settings. The Heck Cross-Coupling Pathway provides a more convergent and modern alternative, though it may require more extensive optimization of reaction conditions. The ultimate choice of route will depend on factors such as the desired scale of synthesis, the cost and availability of reagents and catalysts, and the specific expertise of the research team. This guide provides the foundational knowledge and practical protocols to enable drug development professionals to confidently select and execute the most appropriate synthesis for their research needs.
References
-
Van der Veken, P., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3447-3466. [Link]
-
Tung, C. H., et al. (2024). Asymmetric Autotandem Palladium Catalysis for α,β-Unsaturated Lactones: Merging Olefin and Ester Hydrogenation. CCS Chemistry. [Link]
-
Yasukata, T., & Matsuura, T. (2021). A Practical One-Pot Synthesis of Aryl- or Heteroaryl-Bearing Acrylates via Horner–Wadsworth–Emmons Reaction. Heterocycles, 102(3), 527-533. [Link]
-
Heck, R. F. (1982). Palladium-Catalyzed Vinylation of Organic Halides. Organic Reactions, 27, 345-390. [Link]
-
Fang, Y., et al. (2012). N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes. Beilstein Journal of Organic Chemistry, 8, 2036-2041. [Link]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733-1738. [Link]
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- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - N-Heterocyclic carbene–palladium(II)-1-methylimidazole complex catalyzed Mizoroki–Heck reaction of aryl chlorides with styrenes [beilstein-journals.org]
A Guide to Navigating Cross-Reactivity: Profiling "Methyl 3-(pyrazin-2-yl)propanoate" in Biological Screens
This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using Methyl 3-(pyrazin-2-yl)propanoate as a guiding case study. In drug discovery, understanding a compound's selectivity is not merely an academic exercise; it is a critical step in de-risking a candidate, predicting potential toxicities, and avoiding costly late-stage failures. While high-throughput screening can identify potent "hits," it often reveals only one facet of a compound's biological activity. The true challenge lies in mapping its broader interactions—both intended and unintended—across the vast landscape of the human proteome.
Methyl 3-(pyrazin-2-yl)propanoate features a pyrazine core. The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs and bioactive molecules.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological properties, from anticancer to anti-inflammatory effects.[1][2] However, this structural ubiquity also serves as a flag for potential promiscuity, making a thorough cross-reactivity assessment essential.[3][4]
This document is structured not as a rigid protocol, but as a strategic guide. It will detail the causality behind experimental choices, provide self-validating protocols for key liability assays, and offer a logical workflow for building a comprehensive selectivity profile for a novel pyrazine-based compound.
Part 1: A Strategic Workflow for Off-Target Profiling
The journey from a primary screen hit to a viable lead candidate requires a systematic evaluation of its potential liabilities. A tiered approach allows for efficient resource allocation, beginning with broad screens against targets commonly associated with adverse drug reactions before moving to more hypothesis-driven investigations based on the compound's structural class.
Caption: A tiered workflow for assessing compound cross-reactivity.
Part 2: Tier 1 - Essential Liability and Safety Profiling
Before investing significant resources into understanding a compound's efficacy, it is paramount to screen for liabilities known to cause clinical failures. These assays address safety and drug-drug interaction (DDI) risks that are major hurdles in drug development.[5]
Cardiotoxicity Risk: The hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of acquired long QT syndrome, which can lead to a fatal cardiac arrhythmia called Torsades de Pointes.[6] Regulatory agencies like the FDA recommend that all new drug candidates be evaluated for hERG blockage.[7][8]
Causality Behind the Method: We must determine if our compound physically blocks the hERG channel, impeding the flow of potassium ions necessary for cardiac repolarization.[9] Automated patch-clamp electrophysiology is the gold standard, directly measuring ion flow.[6] However, for higher throughput screening, fluorescence-based thallium flux assays offer a reliable surrogate.[8][9]
Comparative Data (Hypothetical):
| Compound | Assay Type | IC50 (µM) | Interpretation |
| Methyl 3-(pyrazin-2-yl)propanoate | Automated Patch-Clamp | > 30 | Low risk of hERG-mediated cardiotoxicity. |
| E-4031 (Positive Control) | Automated Patch-Clamp | 0.012 | Potent hERG inhibitor, validates assay sensitivity. |
| Verapamil (Reference Compound) | Automated Patch-Clamp | 0.250 | Known hERG inhibitor with moderate potency. |
Experimental Protocol: Automated Patch-Clamp hERG Assay
This protocol is adapted from industry best practices for high-quality electrophysiological measurements.[6][7]
-
Cell Line: Use HEK293 cells stably transfected with the hERG-encoding KCNH2 gene.
-
Instrumentation: Employ an automated patch-clamp system such as the QPatch HTX or SyncroPatch 384PE.[6]
-
Quality Control: Prior to compound addition, establish a stable baseline recording. Only use cells with a seal resistance >100 MOhms and a pre-compound tail current >0.2 nA.[6]
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG current tail, typically involving a depolarizing step to +40 mV followed by a repolarizing step to -50 mV to measure the peak tail current.[10]
-
Compound Application: Prepare a dilution series of Methyl 3-(pyrazin-2-yl)propanoate (e.g., 0.1, 1, 10 µM) in the appropriate vehicle (e.g., DMSO, final concentration <0.5%).[6] Apply concentrations sequentially to the same cell.
-
Controls:
-
Data Analysis: Measure the percentage inhibition of the hERG tail current at each concentration relative to the vehicle control. Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
Drug-Drug Interaction Risk: Cytochrome P450 (CYP) Inhibition
The Cytochrome P450 enzyme superfamily is responsible for the metabolism of a majority of marketed drugs.[11] Inhibition of these enzymes by a new compound can dangerously elevate plasma levels of co-administered drugs, leading to toxicity.[12][13] Regulatory guidelines recommend screening against a panel of the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[14][15]
Causality Behind the Method: The goal is to determine if our compound competitively or non-competitively inhibits the metabolic activity of key CYP enzymes. This is typically done by incubating the compound with human liver microsomes (which contain the enzymes) and a known, isoform-specific substrate. The inhibition is quantified by measuring the decreased formation of the substrate's metabolite, often via LC-MS/MS for highest specificity or fluorogenic probes for higher throughput.[14][15]
Comparative Data (Hypothetical):
| CYP Isoform | Assay Type | IC50 (µM) for Methyl 3-(pyrazin-2-yl)propanoate | Interpretation |
| CYP1A2 | LC-MS/MS | > 50 | Low potential for DDI via this isoform. |
| CYP2C9 | LC-MS/MS | > 50 | Low potential for DDI via this isoform. |
| CYP2C19 | LC-MS/MS | > 50 | Low potential for DDI via this isoform. |
| CYP2D6 | LC-MS/MS | 12.5 | Moderate inhibitor; warrants further investigation. |
| CYP3A4 | LC-MS/MS | > 50 | Low potential for DDI via this isoform. |
Experimental Protocol: LC-MS/MS-Based CYP Inhibition Assay
This protocol provides a robust method for quantifying inhibition using specific substrates.[14]
-
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system, and specific substrate/metabolite pairs for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, etc.).
-
Incubation: In a 96-well plate, combine HLM, phosphate buffer, and varying concentrations of Methyl 3-(pyrazin-2-yl)propanoate. Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add the isoform-specific substrate and the NADPH regenerating system to start the metabolic reaction. Incubate for a validated time (e.g., 15 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Controls:
-
Vehicle Control: No inhibitor added (represents 0% inhibition).
-
Positive Control: A known potent inhibitor for each isoform (e.g., Furafylline for CYP1A2) to ensure assay validity.[11]
-
-
Analysis: Centrifuge the plate to pellet precipitated protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the specific metabolite.
-
Data Calculation: Determine the rate of metabolite formation at each inhibitor concentration. Calculate the IC50 value by plotting percent inhibition versus inhibitor concentration.
Part 3: Tier 2 - Profiling Kinase Selectivity
The pyrazine scaffold is a common feature in many kinase inhibitors. Therefore, a key hypothesis is that Methyl 3-(pyrazin-2-yl)propanoate may have off-target activity against one or more of the 500+ kinases in the human kinome. Assessing selectivity across the kinome is crucial, as off-target kinase inhibition can lead to unexpected toxicities or provide opportunities for drug repurposing.[16]
Causality Behind the Method: Kinase profiling assays measure a compound's ability to inhibit the enzymatic activity of a large panel of kinases. Biochemical assays, such as the luminescent ADP-Glo™ assay, measure kinase activity by quantifying ADP production in a cell-free system.[17] This provides a direct measure of enzymatic inhibition. In contrast, cell-based target engagement assays, like NanoBRET™, measure a compound's ability to bind to its target inside a living cell, providing more physiologically relevant data that accounts for cell permeability and intracellular competition with ATP.[18][19] Comparing results from both methods gives a more complete picture of selectivity.[19]
Caption: Comparison of biochemical vs. cellular kinase assay principles.
Experimental Protocol: Broad Kinase Selectivity Screen (ADP-Glo™)
This protocol is based on a widely used system for profiling inhibitor activity.[17]
-
Assay System: Utilize a commercial kinase selectivity profiling system (e.g., Promega Kinase Selectivity Profiling Systems) which provides pre-optimized kinase/substrate pairs.[17]
-
Compound Preparation: Prepare Methyl 3-(pyrazin-2-yl)propanoate at a screening concentration (e.g., 1 µM) and, for hits, a full dose-response curve.
-
Kinase Reaction: In a 384-well plate, combine the kinase reaction buffer, the specific kinase, its corresponding substrate, and the test compound.
-
Initiation & Incubation: Add ATP to start the reaction. Incubate for 1 hour at room temperature.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
-
Measurement: Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Calculate the percent kinase activity remaining relative to a vehicle control. A low signal indicates potent inhibition. Identify kinases inhibited by >50% at the screening concentration for further IC50 determination.
Part 4: Data Integration and Path Forward
The goal of this multi-assay approach is to build a comprehensive "selectivity signature" for Methyl 3-(pyrazin-2-yl)propanoate.
-
Clean Profile: If the compound shows IC50 values >30 µM in the hERG assay, >50 µM across the CYP panel, and inhibits only a few kinases with low potency, it has a favorable cross-reactivity profile. The next steps would be to focus on optimizing on-target potency and conducting further ADME studies.
-
Problematic Profile: If the compound shows potent hERG inhibition (IC50 <1 µM), strong inhibition of a major CYP isoform (e.g., CYP3A4 or 2D6), or inhibits numerous kinases across different families, it is considered promiscuous.[16] This presents a high risk for toxicity and drug-drug interactions. The path forward would involve:
-
Structure-Activity Relationship (SAR) Analysis: Can the molecule be chemically modified to remove the off-target activity while retaining on-target potency?
-
Deprioritization: If the liabilities are severe and cannot be engineered out, the compound should be deprioritized in favor of candidates with cleaner profiles.
-
By systematically applying this framework, researchers can make informed, data-driven decisions, ensuring that resources are focused on compounds with the highest probability of becoming safe and effective medicines.
References
-
Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Cyprotex. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
CYP450 Inhibition and Induction Assay - Creative Diagnostics. (2024, May 24). Creative Diagnostics. [Link]
-
Best Practice hERG Assay | Advanced Solutions | Mediford Corporation. (2024, June 6). Mediford Corporation. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.). Charles River Laboratories. [Link]
-
Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. (n.d.). BMG LABTECH. [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. (2021, July 30). U.S. Food and Drug Administration. [Link]
-
CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.). Bienta. [Link]
-
In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry. (2026, February 6). American Chemical Society Publications. [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10). ChemRxiv. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys. (2025, August 14). Celtarys. [Link]
-
Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning - ResearchGate. (2025, October 16). ResearchGate. [Link]
-
Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning - MDPI. (2020, November 27). MDPI. [Link]
-
Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI. (2012, May 1). National Center for Biotechnology Information. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. enamine.net [enamine.net]
- 15. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
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- 17. Kinase Selectivity Profiling Systems—General Panel [promega.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. biorxiv.org [biorxiv.org]
The "Esterase Paradox": Tetramethylpyrazine (TMP) Esters in Cardioprotection
An authoritative comparison of in vitro and in vivo data is critical in medicinal chemistry, particularly when working with ester-based compounds. The pyrazine scaffold—a highly versatile 1,4-diazine aromatic ring—is ubiquitous in therapeutic development, exhibiting remarkable cardiovascular, anti-inflammatory, and antitubercular properties[1]. However, when scientists functionalize pyrazines into pyrazine esters (often to improve membrane permeability or create prodrugs), a distinct translational gap emerges.
This guide objectively compares the bioactivity of pyrazine esters across in vitro assays and in vivo models, detailing the physiological mechanisms that govern their performance and the self-validating protocols required to evaluate them accurately.
Tetramethylpyrazine (TMP), an active alkaloid derived from traditional medicinal herbs, is frequently hybridized with cardioprotective phenolic acids like danshensu (DSS). To enhance therapeutic efficacy, medicinal chemists linked DSS and TMP via an ester bond to synthesize conjugates such as ADTM (Acetylated Danshensu and Tetramethylpyrazine conjugate)[2][3].
The In Vitro Profile: In isolated cell culture models subjected to oxidative insult (e.g., t-BHP-induced injury in cardiomyocytes), ADTM demonstrated exceptional cytoprotection and free-radical scavenging. Because cell culture media typically lack high concentrations of robust esterases, the ester bond remains stable, allowing the highly lipophilic conjugate to effectively penetrate the cell membrane and exert synergistic protective effects[2].
The In Vivo Reality: When transitioning to in vivo models (e.g., rat models of myocardial ischemia), a significant disparity emerges. While ADTM successfully reduced infarct size, its half-life was severely truncated. The culprit is systemic carboxylesterase [3]. Mammalian blood plasma is rich in esterases that rapidly hydrolyze the DSS-TMP ester bond, clearing the active conjugate before it can maintain sustained therapeutic concentrations[3].
The Structural Solution: To bridge this gap, chemists modified the ester linkage—introducing protective groups like allyl branches or glycine moieties (e.g., Compound 14)[2][3]. These steric shields drastically improved aqueous solubility and in vivo metabolic stability while maintaining up to a 10-to-20-fold higher potency than positive controls like Salvianolic acid B[3].
Caption: Metabolic trajectory of TMP-DSS ester conjugates in vitro vs. in vivo.
Overcoming the Mycobacterial Envelope: Pyrazinoic Acid (POA) Esters
In antitubercular drug development, the ester bond transitions from a metabolic liability to a critical delivery mechanism. Pyrazinamide (PZA) is a prodrug that is converted into its active moiety, pyrazinoic acid (POA), by mycobacterial enzymes[4].
The In Vitro Profile: Standard POA exhibits virtually no in vitro activity against Mycobacterium tuberculosis under normal culture conditions because its highly polar carboxylic acid cannot penetrate the thick, lipid-rich mycobacterial cell envelope[4]. However, when POA is chemically converted into pyrazinoic acid esters (such as 4-acetoxybenzyl ester), the lipophilicity spikes. These pyrazine esters yield exceptional in vitro activity, driving Minimum Inhibitory Concentrations (MIC) down to < 1–6.25 µg/mL[1].
The In Vivo Translation: In this context, the pyrazine ester functions as an ideal prodrug. The esterified construct easily diffuses across the in vivo mycobacterial cell wall[4]. Once inside the intracellular matrix, intrinsic mycobacterial amidases and esterases recognize and hydrolyze the ester, liberating the active POA specifically where it can disrupt vital targets such as the ribosomal protein S1 (RpsA) and aspartate decarboxylase (PanD)[5].
Caption: Intracellular activation pathway of lipophilic Pyrazinoic Acid (POA) esters.
Quantitative Data Presentation
The table below summarizes the contrasting performance markers of pyrazine acids versus their synthesized esters.
| Compound Class | Specific Derivative | In Vitro Efficacy | In Vivo Translation | Major Limiting Factor | Reference |
| TMP-Phenolic Esters | ADTM (TMP-DSS ester) | Excellent (Oxidative protection) | Reduces infarct size but short half-life | Rapid plasma carboxylesterase hydrolysis | [2][3] |
| Modified TMP Esters | Compound 14 (Glycine modified) | 10x to 20x potency of ADTM | Prolonged half-life, high solubility | Synthesis complexity | [3] |
| Free Pyrazinoic Acid | POA | Poor (No in vitro MIC observed) | Active inside macrophage/host | Cannot penetrate mycobacterial wall | [4] |
| Pyrazinoic Acid Esters | 4-acetoxybenzyl ester | Excellent (MIC < 1–6.25 µg/mL) | Intracellular prodrug activation | Systemic off-target hydrolysis | [1][4] |
Self-Validating Experimental Protocols
To accurately evaluate pyrazine esters, rigorous methodologies must be employed to account for phase-specific artifacts (e.g., protein binding, exogenous hydrolysis).
Protocol A: In Vitro Cytoprotection Assay (t-BHP Oxidative Stress Model)
Purpose: Quantify the cardioprotective potency of TMP-esters independently of systemic metabolism[2][3].
-
Cell Seeding: Plate H9c2 cardiomyocytes in 96-well plates (1×10⁴ cells/well) and incubate for 24 h.
-
Pre-treatment (Causality Step): Aspirate standard media and replace with serum-free media containing the pyrazine ester (10–100 µM) for 1 hour. Why? Serum contains circulating esterases and binding proteins that can artificially lower the effective free-drug concentration, confounding in vitro MIC/IC50 calculations.
-
Oxidative Insult: Introduce 150 µM tert-butyl hydroperoxide (t-BHP) for 12 hours.
-
Viability Readout: Assess via MTT assay (absorbance at 490 nm).
-
Self-Validation System: Every plate must contain:
-
Vehicle Control (0.1% DMSO): Baselines maximum viability and rules out solvent toxicity.
-
Negative Control (t-BHP + Vehicle): Establishes the absolute floor of injury.
-
Positive Control (Salvianolic Acid B): Benchmarks assay sensitivity against a known clinical standard.
-
Protocol B: In Vivo Pharmacokinetic Stability Assay
Purpose: Determine the true biological half-life of the ester bond in systemic circulation.
-
Dosing: Administer the pyrazine ester via IV bolus to Sprague-Dawley rats.
-
Blood Collection (Causality Step): Draw blood at specific time points directly into chilled tubes containing Sodium Fluoride (NaF) or PMSF . Why? These agents are potent esterase inhibitors. If omitted, the ester bond will continue to hydrolyze ex vivo in the tube, resulting in artificially short half-life calculations.
-
Plasma Extraction: Centrifuge immediately at 4°C to separate plasma, crash proteins with cold acetonitrile, and extract the supernatant.
-
LC-MS/MS Quantification: Monitor the disappearance of the parent ester and the appearance of the hydrolyzed metabolites (e.g., free TMP and DSS).
-
Self-Validation System: A "time-zero" spike-in sample (plasma spiked with a known concentration of ester post-draw) must be utilized to calculate the exact recovery efficiency of the extraction solvent.
References
-
[4] / [6] / [5] Title: Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents Source: Bioorganic & Medicinal Chemistry / PubMed URL: [Link]
-
[2] / [3] Title: Synthesis and Biological Evaluation of Danshensu and Tetramethylpyrazine Conjugates as Cardioprotective Agents Source: Chemical and Pharmaceutical Bulletin (J-STAGE) / PubMed URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Evaluation of Danshensu and Tetramethylpyrazine Conjugates as Cardioprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Danshensu and Tetramethylpyrazine Conjugates as Cardioprotective Agents [jstage.jst.go.jp]
- 4. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Comparison of Methyl 3-(pyrazin-2-yl)propanoate and its Structural Isomers: A Guide for Researchers
In the landscape of drug discovery and development, the unambiguous characterization of molecular structures is paramount. Subtle differences in the arrangement of atoms within a molecule, known as isomerism, can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of Methyl 3-(pyrazin-2-yl)propanoate and two of its structural isomers: Methyl 2-(pyrazin-2-yl)propanoate and Ethyl (pyrazin-2-yl)acetate. Through a detailed analysis of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will elucidate the distinct spectral fingerprints that arise from their unique molecular architectures. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification and differentiation of these and similar heterocyclic compounds.
Introduction to the Isomers
The three compounds under investigation share the same molecular formula, C₈H₁₀N₂O₂, but differ in the connectivity of their atoms.
-
Methyl 3-(pyrazin-2-yl)propanoate (I) : The parent compound, with a propanoate group attached to the pyrazine ring at the C3 position of the side chain.
-
Methyl 2-(pyrazin-2-yl)propanoate (II) : An isomer where the pyrazine ring is attached to the C2 position of the methyl propanoate chain.
-
Ethyl (pyrazin-2-yl)acetate (III) : An isomer featuring an ethyl ester and an acetate group attached to the pyrazine ring.
The structural differences are illustrated below:
(I) Methyl 3-(pyrazin-2-yl)propanoate N1=CC=NC=C1CCC(=O)OC
(II) Methyl 2-(pyrazin-2-yl)propanoate N1=CC=NC=C1C(C)C(=O)OC
(III) Ethyl (pyrazin-2-yl)acetate N1=CC=NC=C1CC(=O)OCC
These subtle variations give rise to distinct spectroscopic signatures, which we will explore in the subsequent sections.
Experimental Protocols
To ensure the acquisition of high-quality and comparable spectroscopic data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 2 s.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 5 s.
-
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure using the ATR accessory to ensure good contact between the sample and the crystal.
Instrumental Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry (MS)
Sample Introduction (Gas Chromatography - GC-MS):
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject 1 µL of the solution into the GC-MS system.
Instrumental Parameters:
-
GC Column: A standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 50°C, ramp to 250°C at 10°C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Spectroscopic Data Comparison
The following sections present the predicted spectroscopic data for the three isomers. These predictions are based on established computational models and provide a reliable basis for comparison.
¹H NMR Spectroscopy
The proton NMR spectra are highly informative for distinguishing between these isomers due to the different electronic environments of the protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities
| Proton Assignment | Methyl 3-(pyrazin-2-yl)propanoate (I) | Methyl 2-(pyrazin-2-yl)propanoate (II) | Ethyl (pyrazin-2-yl)acetate (III) |
| Pyrazine-H | 8.58 (s), 8.52 (d), 8.48 (d) | 8.60 (s), 8.55 (d), 8.50 (d) | 8.62 (s), 8.57 (d), 8.53 (d) |
| -CH₂- (next to pyrazine) | 3.20 (t) | - | 3.85 (s) |
| -CH- (next to pyrazine) | - | 4.05 (q) | - |
| -CH₂- (next to C=O) | 2.85 (t) | - | - |
| -OCH₃ | 3.70 (s) | 3.72 (s) | - |
| -OCH₂CH₃ | - | - | 4.20 (q) |
| -CH(CH ₃) | - | 1.60 (d) | - |
| -OCH₂CH ₃ | - | - | 1.28 (t) |
Analysis:
-
Pyrazine Region: The signals for the pyrazine protons are expected in the downfield region (8.4-8.7 ppm) for all three isomers due to the electron-withdrawing nature of the nitrogen atoms in the aromatic ring.[1] The exact chemical shifts and coupling patterns will be subtly different but may be complex to resolve without higher field instruments.
-
Aliphatic Side Chain: This is where the most significant differences are observed.
-
Compound I: Shows two distinct triplets for the two methylene groups (-CH₂CH₂-) of the propanoate chain.
-
Compound II: Features a quartet for the methine proton (-CH-) coupled to the adjacent methyl group, and a doublet for that methyl group's protons.
-
Compound III: Presents a singlet for the methylene group (-CH₂-) adjacent to the pyrazine ring and a characteristic quartet and triplet for the ethyl group of the ester.
-
¹³C NMR Spectroscopy
The carbon NMR spectra provide complementary information, particularly regarding the carbon framework and the position of the carbonyl group.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Assignment | Methyl 3-(pyrazin-2-yl)propanoate (I) | Methyl 2-(pyrazin-2-yl)propanoate (II) | Ethyl (pyrazin-2-yl)acetate (III) |
| C=O | 172.5 | 173.0 | 170.5 |
| Pyrazine-C (substituted) | 150.0 | 152.5 | 148.0 |
| Pyrazine-C | 145.5, 144.0, 143.5 | 145.8, 144.2, 143.8 | 145.2, 143.9, 143.2 |
| -CH₂- (next to pyrazine) | 30.5 | - | 40.0 |
| -CH- (next to pyrazine) | - | 45.0 | - |
| -CH₂- (next to C=O) | 34.0 | - | - |
| -OCH₃ | 52.0 | 52.2 | - |
| -OCH₂CH₃ | - | - | 61.5 |
| -CH(CH ₃) | - | 18.0 | - |
| -OCH₂CH ₃ | - | - | 14.2 |
Analysis:
-
Carbonyl Carbon: The chemical shift of the carbonyl carbon is in the expected range for esters (around 170-173 ppm) for all three isomers.
-
Pyrazine Carbons: The carbon atom of the pyrazine ring attached to the substituent is the most deshielded among the ring carbons.
-
Aliphatic Carbons: The chemical shifts of the aliphatic carbons are highly diagnostic. The presence of a methine carbon signal in Compound II, and the distinct signals for the ethyl group in Compound III, are key differentiators.
Infrared (IR) Spectroscopy
The IR spectra are useful for identifying key functional groups present in the molecules.
Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Methyl 3-(pyrazin-2-yl)propanoate (I) | Methyl 2-(pyrazin-2-yl)propanoate (II) | Ethyl (pyrazin-2-yl)acetate (III) |
| C-H (aromatic) | ~3050 | ~3050 | ~3050 |
| C-H (aliphatic) | 2950-2850 | 2980-2870 | 2980-2870 |
| C=O (ester) | ~1735 | ~1735 | ~1730 |
| C=N, C=C (aromatic) | 1600-1450 | 1600-1450 | 1600-1450 |
| C-O (ester) | 1250-1150 | 1250-1150 | 1250-1150 |
Analysis:
-
C=O Stretch: All three isomers will exhibit a strong absorption band around 1730-1740 cm⁻¹, characteristic of the ester carbonyl group.[2]
-
C-O Stretch: A strong band in the 1250-1150 cm⁻¹ region corresponds to the C-O stretching of the ester functionality.
-
Aromatic Vibrations: The C=N and C=C stretching vibrations of the pyrazine ring will appear in the 1600-1450 cm⁻¹ region.[3]
-
C-H Stretches: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
While the IR spectra will confirm the presence of the key functional groups in all three isomers, it is less powerful than NMR for differentiating between them due to the similarity of their functional groups.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the molecules, which can be highly diagnostic.
Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS
| Ion | Methyl 3-(pyrazin-2-yl)propanoate (I) | Methyl 2-(pyrazin-2-yl)propanoate (II) | Ethyl (pyrazin-2-yl)acetate (III) |
| [M]⁺ | 166 | 166 | 166 |
| [M - OCH₃]⁺ | 135 | 135 | - |
| [M - COOCH₃]⁺ | 107 | 107 | - |
| [M - OCH₂CH₃]⁺ | - | - | 121 |
| [M - COOCH₂CH₃]⁺ | - | - | 93 |
| Pyrazinylmethyl cation (C₅H₅N₂)⁺ | 93 (from rearrangement) | 93 (from rearrangement) | 93 |
| [CH₂COOCH₃]⁺ | 87 (McLafferty) | - | - |
| [CH(CH₃)COOCH₃]⁺ | - | 101 | - |
Analysis:
-
Molecular Ion: All three isomers will show a molecular ion peak [M]⁺ at m/z = 166. The stability of the pyrazine ring suggests this peak will be reasonably abundant.[4]
-
Fragmentation:
-
Compound I and II: Will show characteristic losses of the methoxy radical (-OCH₃, m/z 135) and the carbomethoxy radical (-COOCH₃, m/z 107).
-
Compound III: Will exhibit losses of the ethoxy radical (-OCH₂CH₃, m/z 121) and the carboethoxy radical (-COOCH₂CH₃, m/z 93).
-
A prominent peak at m/z 93, corresponding to the pyrazinylmethyl cation, is expected for Compound III due to the stability of the benzylic-like cation. This fragment may also be observed for the other isomers through rearrangement.
-
McLafferty Rearrangement: Compound I is susceptible to a McLafferty rearrangement, which would lead to a fragment at m/z 87. This is less likely for Compound II and not possible for Compound III in the same manner. The fragment at m/z 101 for compound II would be a key differentiator.
-
Conclusion
The spectroscopic analysis of Methyl 3-(pyrazin-2-yl)propanoate and its isomers, Methyl 2-(pyrazin-2-yl)propanoate and Ethyl (pyrazin-2-yl)acetate, demonstrates that while they share the same molecular formula, their distinct structural arrangements lead to unique and identifiable spectral fingerprints. ¹H and ¹³C NMR spectroscopy are the most powerful techniques for their differentiation, providing unambiguous information about the connectivity of the atoms in the side chain. Mass spectrometry offers complementary data through characteristic fragmentation patterns. While IR spectroscopy is useful for confirming the presence of key functional groups, it is less effective for distinguishing between these isomers. By employing the standardized protocols and understanding the principles of spectral interpretation outlined in this guide, researchers can confidently identify and characterize these and other related heterocyclic compounds, a critical step in advancing drug discovery and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- George, W. O., & McIntyre, P. S. (1987). Infrared Spectroscopy. John Wiley & Sons.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
- de Hoffmann, E., & Stroobant, V. (2007).
- Field, L. D., Li, H., & Magill, A. M. (2013).
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 3-(pyrazin-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
The integrity of our research and the safety of our laboratory personnel and environment are paramount. The proper disposal of chemical reagents, such as Methyl 3-(pyrazin-2-yl)propanoate, is not merely a regulatory formality but a critical component of responsible scientific practice. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety standards and regulatory requirements.
Hazard Assessment: A Profile of Pyrazine Derivatives
Understanding the potential hazards is the first step in creating a safe disposal plan. Analysis of analogous pyrazine compounds indicates that Methyl 3-(pyrazin-2-yl)propanoate should be handled as a hazardous substance with the potential for flammability and toxicity.[1][2][3]
| Hazard Profile | Associated Risks & Precautions | Representative Compounds |
| Flammability | Vapors may form explosive mixtures with air, especially at elevated temperatures.[1] Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4][5] Use explosion-proof equipment and take precautionary measures against static discharge.[1][4][5] | 2-Methylpyrazine[1][2], Pyrazine[5] |
| Toxicity | Harmful if swallowed.[1][2] May cause irritation to the skin, eyes, and respiratory tract.[6][7] | 2-Methylpyrazine[1][2], 2-Methyl-3-(methylthio)pyrazine[6][7] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[4][8] | 2-Ethyl-3-methyl-pyrazine[4], 2-Methylpyrazine[8] |
Given these potential hazards, Methyl 3-(pyrazin-2-yl)propanoate must be disposed of as regulated hazardous waste.[9][10][11] Under no circumstances should it be discarded in the general trash or poured down the sanitary sewer system.[9][10]
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to comply with the primary regulations governing laboratory safety, including the OSHA Laboratory Standard (29 CFR 1910.1450) and the EPA's Resource Conservation and Recovery Act (RCRA).[9][12][13] Every laboratory must have a written Chemical Hygiene Plan (CHP) that outlines specific procedures for waste disposal.[12][14][15]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to minimize exposure.
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[3]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[1]
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Liquid Waste: Collect pure Methyl 3-(pyrazin-2-yl)propanoate and solutions containing it in a dedicated, compatible hazardous waste container.[16]
-
Contaminated Solids: Items such as pipette tips, contaminated gloves, and absorbent pads used for cleaning up minor spills should be collected in a separate, clearly labeled container for solid chemical waste.[10]
-
Avoid Mixing: Never mix this waste with incompatible materials, particularly strong oxidizing agents, acids, or bases.[16]
Step 3: Container Selection and Labeling
Waste containers must be managed correctly to ensure safety and compliance.
-
Container Choice: Use a container made of a material compatible with the chemical. It must be in good condition with a secure, leak-proof screw cap.[16][17] Do not fill containers beyond 90% capacity to allow for vapor expansion.[16]
-
Labeling: All waste containers must be labeled immediately upon the first addition of waste.[9] The label must include:
-
The full chemical name: "Methyl 3-(pyrazin-2-yl)propanoate ". Do not use abbreviations or chemical formulas.[9][17]
-
A list of all constituents if it is a mixture, with percentages.[16]
-
The date waste was first added (accumulation start date).[9][17]
-
The appropriate hazard pictograms (e.g., Flammable, Harmful).[9]
Step 4: Temporary Storage in the Laboratory
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste containers.[16]
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Containment: Store containers in a secondary containment bin to prevent spills from spreading.
-
Closure: Waste containers must be kept tightly closed at all times, except when adding waste.[16]
Step 5: Arranging for Final Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][8][9]
-
Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation: Complete all required waste disposal forms accurately and completely.
-
Hand-off: Ensure waste is handed off to authorized personnel for transport to an approved waste disposal plant.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Methyl 3-(pyrazin-2-yl)propanoate and associated waste.
Caption: Disposal workflow for Methyl 3-(pyrazin-2-yl)propanoate.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Consult SDS: Refer to the SDS for similar compounds for specific guidance.
-
Contain Spill: For small spills, use an inert absorbent material like vermiculite or sand.[18][19] Do not use combustible materials.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a labeled hazardous waste container.[4][5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Regulatory Framework: The Pillars of Laboratory Safety
Adherence to this guide ensures compliance with key federal regulations designed to protect laboratory workers and the environment.
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the development of a Chemical Hygiene Plan (CHP) to protect workers from hazardous chemicals in the lab.[12][13][14] The CHP must include specific standard operating procedures, control measures, and waste disposal procedures.[15]
-
EPA Resource Conservation and Recovery Act (RCRA): RCRA gives the EPA the authority to control hazardous waste from its generation to its ultimate disposal.[9] The labeling, storage, and disposal requirements outlined in this guide are derived from RCRA regulations.
By integrating these procedures into your daily laboratory operations, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific enterprise.
References
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
- How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.).
- Laboratories - Overview | Occupational Safety and Health Administration. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 15).
- MATERIAL SAFETY DATA SHEET - 2-Methyl-3-(methylthio)pyrazine. (n.d.).
- Proper Disposal of Sodium Pyrazine-2,3-dicarboxylate: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (2025).
- SAFETY DATA SHEET - Fisher Scientific (Pyrazine, 2-ethyl-3-methyl-). (2025, December 22).
- OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18).
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
- natural pyrazines 36 - Axxence Aromatic GmbH. (n.d.).
- NATURAL PYRAZINES MIXTURE No. 10 - Axxence. (n.d.).
- SAFETY DATA SHEET - ThermoFisher (Methyl pyrazine-2-carboxylate). (2011, October 05).
- Pyrazine SDS, 290-37-9 Safety Data Sheets - Echemi. (n.d.).
- Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. (n.d.).
- OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific (2-Methylpyrazine). (2012, March 23).
- SAFETY DATA SHEET Pyrazine, 2,6-dimethyl- - Synerzine. (2018, November 7).
- Safety Data Sheet - 2-METHYL PYRAZINE. (2023, March 07).
- Safety Data Sheet - Amazon S3. (n.d.).
- How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- Safety Data Sheet - Pyrazine, 2-methyl-3-(methylthio)-. (2018, June 22).
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
